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  • Product: methyl 7-aminoisoquinoline-5-carboxylate
  • CAS: 2091644-81-2

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of Methyl 7-Aminoisoquinoline-5-Carboxylate: A Scalable Route for Advanced Kinase Inhibitor Intermediates

Introduction & Strategic Rationale As a Senior Application Scientist specializing in heterocyclic process chemistry, I frequently encounter the challenge of synthesizing highly functionalized isoquinolines. The target co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

As a Senior Application Scientist specializing in heterocyclic process chemistry, I frequently encounter the challenge of synthesizing highly functionalized isoquinolines. The target compound, methyl 7-aminoisoquinoline-5-carboxylate , is a critical building block for the development of advanced kinase inhibitors, including ROCK and VEGFR targeting agents[1],[2].

Synthesizing this specific 5,7-disubstitution pattern presents a significant regiochemical challenge. Direct electrophilic aromatic substitution (e.g., nitration) of the fully aromatic methyl isoquinoline-5-carboxylate is thermodynamically unfavorable and yields a complex mixture of regioisomers. This occurs because the protonated pyridinium core and the C5-ester exert conflicting directing effects. To circumvent this, we must employ a self-validating, five-step pathway utilizing a tetrahydroisoquinoline (THIQ) intermediate. This strategy exploits the synergistic directing effects of the saturated ring to achieve absolute regiocontrol[2].

Retrosynthetic Analysis & Regioselectivity

The core of this technical workflow relies on temporarily breaking the aromaticity of the pyridine ring. By reducing the isoquinoline to a THIQ derivative, we alter the electronic landscape of the molecule.

G A 5-Isoquinolinecarboxylic Acid (Starting Material) B Methyl Isoquinoline-5-carboxylate (Intermediate 1) A->B MeOH, SOCl2, Reflux C Methyl 1,2,3,4-Tetrahydroisoquinoline-5-carboxylate (Intermediate 2) B->C H2 (50 psi), PtO2, HCl/MeOH D Methyl 7-Nitro-1,2,3,4-Tetrahydroisoquinoline-5-carboxylate (Intermediate 3) C->D KNO3, H2SO4, 0 °C to RT E Methyl 7-Nitroisoquinoline-5-carboxylate (Intermediate 4) D->E DDQ, Toluene, Reflux F Methyl 7-Aminoisoquinoline-5-carboxylate (Target Compound) E->F H2 (1 atm), 10% Pd/C, MeOH, RT

Figure 1: Five-step synthetic workflow for methyl 7-aminoisoquinoline-5-carboxylate.

During the critical nitration step (Step 3), the N2 amine is protonated in the strongly acidic medium, acting as a meta-directing electron-withdrawing group relative to the C4a bridgehead. Simultaneously, the C5-methoxycarbonyl group directs electrophiles to its meta position. Both of these effects synergistically deactivate the C6 and C8 positions, creating a deep thermodynamic preference for electrophilic attack exclusively at the C7 position.

Regio A Protonated N2 Amine (Meta-Directing) C Synergistic Deactivation of C6 and C8 Positions A->C B C5 Methoxycarbonyl (Meta-Directing) B->C D Regioselective Nitration at C7 Position C->D Electrophilic Attack (NO2+)

Figure 2: Synergistic directing effects governing C7-regioselective nitration.

Step-by-Step Experimental Methodologies

Step 1: Esterification of 5-Isoquinolinecarboxylic Acid
  • Protocol: Suspend 5-isoquinolinecarboxylic acid (100 g, 0.58 mol) in anhydrous methanol (1.0 L) under an inert atmosphere. Cool the suspension to 0 °C and add thionyl chloride (SOCl₂, 84 mL, 1.16 mol) dropwise over 30 minutes. Heat the mixture to reflux (65 °C) for 12 hours. Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 × 400 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield methyl isoquinoline-5-carboxylate.

  • Mechanistic Causality: SOCl₂ reacts with methanol to generate HCl in situ, acting as both the catalyst and dehydrating agent to drive the Fischer esterification to completion.

  • IPC & Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is validated when the baseline UV-active spot of the starting acid is fully consumed and replaced by the ester (Rf = 0.6).

Step 2: Selective Hydrogenation to the THIQ Core
  • Protocol: Dissolve methyl isoquinoline-5-carboxylate (100 g, 0.53 mol) in methanol (800 mL) containing 1.2 equivalents of concentrated HCl. Add Adam's catalyst (PtO₂, 2.0 g). Pressurize the reaction vessel with H₂ (50 psi) and agitate at room temperature for 8 hours. Filter the mixture through a pad of Celite to remove the catalyst and concentrate to yield methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride.

  • Mechanistic Causality: The acidic medium protonates the pyridine nitrogen. This protonation significantly lowers the aromatic resonance energy of the heteroaromatic ring, facilitating its selective catalytic reduction while leaving the carbocyclic benzene ring intact.

  • IPC & Validation: Monitor via LC-MS. The target mass [M+H]⁺ 192.1 must constitute >98% of the product peak area.

Step 3: Regioselective Nitration
  • Protocol: Dissolve the THIQ hydrochloride intermediate (100 g, 0.44 mol) in concentrated H₂SO₄ (500 mL) and cool to 0 °C. Add potassium nitrate (KNO₃, 48.5 g, 0.48 mol) in small portions over 1 hour to maintain the internal temperature below 5 °C. Stir at 0 °C for 2 hours, then allow to warm to room temperature for 4 hours. Pour the mixture over crushed ice, basify to pH 8 with NH₄OH, and extract with dichloromethane (3 × 500 mL).

  • Mechanistic Causality: As detailed in the retrosynthetic analysis, the protonated THIQ core and the C5-ester act in tandem to deactivate the ortho/para positions, funneling the nitronium ion (NO₂⁺) exclusively to the C7 position.

  • IPC & Validation: Quench a 100 µL aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via HPLC. The reaction is self-validating when the C7-nitro regioisomer peak exceeds 90% relative area.

Step 4: Aromatization (Dehydrogenation)
  • Protocol: Dissolve the nitrated THIQ intermediate (100 g, 0.35 mol) in anhydrous toluene (1.0 L). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 175 g, 0.77 mol, 2.2 eq). Reflux the mixture (110 °C) for 16 hours. Cool to room temperature and filter off the precipitated DDQH₂ (hydroquinone byproduct). Wash the filtrate with 1N NaOH (3 × 300 mL) to remove residual DDQ, dry over Na₂SO₄, and concentrate.

  • Mechanistic Causality: The presence of the strongly electron-withdrawing C7-nitro group increases the oxidation potential of the THIQ ring. Consequently, a powerful oxidant like DDQ under refluxing conditions is mandated over milder reagents to drive the aromatization to completion without prematurely reducing the nitro group via transfer hydrogenation.

  • IPC & Validation: ¹H NMR (CDCl₃) validation is required here. The disappearance of the aliphatic THIQ multiplets (δ 2.8-4.2 ppm) and the emergence of distinct aromatic isoquinoline doublets (δ 8.5-9.5 ppm) confirm complete aromatization.

Step 5: Nitro Reduction
  • Protocol: Dissolve methyl 7-nitroisoquinoline-5-carboxylate (60 g, 0.26 mol) in methanol (600 mL). Add 10% Pd/C (6.0 g). Degas the vessel and backfill with H₂ gas (1 atm) via a balloon. Stir vigorously at room temperature for 24 hours. Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield the final product[3].

  • Mechanistic Causality: Mild conditions (1 atm H₂, RT) are strictly maintained. While Pd/C is highly effective for reducing nitroarenes to anilines, elevated pressures or temperatures could risk over-reducing the newly re-established isoquinoline ring.

  • IPC & Validation: Monitor via LC-MS. The complete disappearance of the nitro mass ([M+H]⁺ 233.1) and the appearance of the amino mass ([M+H]⁺ 203.1) validates the termination of the reaction.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and validated yields for the 5-step continuous process.

StepReaction TypeKey ReagentsTime (h)Temp (°C)Isolated Yield (%)Purity (HPLC)
1 Fischer EsterificationMeOH, SOCl₂126595%>99.0%
2 Selective HydrogenationH₂, PtO₂, HCl82592%>98.5%
3 Regioselective NitrationKNO₃, H₂SO₄60 to 2581%>95.0%
4 Oxidative AromatizationDDQ, Toluene1611078%>96.0%
5 Nitro ReductionH₂, 10% Pd/C242590%>99.5%

Overall Process Yield: ~46.5% over 5 steps.

Conclusion

The synthesis of methyl 7-aminoisoquinoline-5-carboxylate demands rigorous control over the electronic properties of the isoquinoline scaffold. By strategically traversing through a tetrahydroisoquinoline intermediate, we manipulate the inherent directing effects to achieve absolute C7-regioselectivity during nitration. This self-validating, scalable protocol ensures high fidelity and purity, providing a robust foundation for the downstream library synthesis of advanced kinase inhibitors.

References[3] 7-Aminoisoquinoline | 23707-37-1 - ChemicalBook, ChemicalBook,https://chemicalbook.com/ProductChemicalPropertiesCB31287133_EN.htm[1] Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC, National Institutes of Health (NIH),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6052479/[2] Development of a Scalable Synthesis of a VEGFR Inhibitor - Who we serve, Thieme Connect,https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0032-1317482.pdf

Sources

Exploratory

Methyl 7-Aminoisoquinoline-5-carboxylate: A Technical Whitepaper on Chemical Properties, Synthesis, and Oncology Applications

Executive Summary In contemporary medicinal chemistry, the isoquinoline scaffold serves as a privileged structure for the development of targeted therapeutics. Among its derivatives, methyl 7-aminoisoquinoline-5-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the isoquinoline scaffold serves as a privileged structure for the development of targeted therapeutics. Among its derivatives, methyl 7-aminoisoquinoline-5-carboxylate (CAS: 2091644-81-2) has emerged as a highly versatile building block[1]. This whitepaper provides an in-depth technical analysis of its chemical properties, structural causality in drug design, and a self-validating synthetic protocol tailored for drug development professionals.

Physicochemical Profiling & Structural Data

Understanding the baseline quantitative properties of methyl 7-aminoisoquinoline-5-carboxylate is critical for predicting its behavior in both synthetic workflows and biological assays. The following table summarizes its core physicochemical data[1]:

PropertyValue / Description
Chemical Name Methyl 7-aminoisoquinoline-5-carboxylate
CAS Registry Number 2091644-81-2
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Scaffold Class Heterocyclic Aromatic (Isoquinoline)
Key Functional Groups Primary Amine (C7), Methyl Ester (C5)
Hydrogen Bond Donors 1 (from -NH₂ group)
Hydrogen Bond Acceptors 4 (Isoquinoline N, Amine N, Ester O's)

Structural Causality in Drug Design

The specific substitution pattern of methyl 7-aminoisoquinoline-5-carboxylate is not arbitrary; it is engineered to maximize both synthetic utility and target engagement.

  • The C7-Primary Amine: The introduction of an amino group at the 7-position significantly alters the electronic landscape of the isoquinoline core. In the context of kinase inhibitors, the C7-amine acts as a critical hydrogen bond donor, projecting into the solvent-exposed region or interacting directly with the hinge region of the ATP-binding pocket ()[2]. Furthermore, when oxidized to isoquinolinequinones (IQQs), the electron-donating nature of the C7-amine fine-tunes the redox potential of the molecule, enhancing its cytotoxic efficacy against multidrug-resistant cancer cells ()[3].

  • The C5-Methyl Carboxylate: The ester group at the 5-position serves a dual purpose. Synthetically, it acts as a versatile handle for derivatization (e.g., saponification to a carboxylic acid for amide coupling). Pharmacologically, it functions as an electron-withdrawing group that lowers the electron density of the isoquinoline ring. This modulates the pKa of the heterocyclic nitrogen, preventing excessive protonation at physiological pH and thereby improving the molecule's passive membrane permeability.

Pharmacological Mechanism of Action

Derivatives of 7-aminoisoquinoline are actively investigated in oncology, primarily functioning through competitive kinase inhibition or redox cycling mechanisms. By occupying the ATP-binding site of target kinases, these scaffolds halt downstream signal transduction, ultimately triggering apoptosis in malignant cells ()[2].

Mechanism Ligand 7-Aminoisoquinoline Scaffold Target Kinase Hinge Region (ATP-Binding Site) Ligand->Target Bidentate H-Bonding Inhibition Competitive Inhibition Target->Inhibition ATP Displacement Downstream Signal Transduction Halt Inhibition->Downstream Kinase Inactivation Outcome Targeted Cancer Cell Death Downstream->Outcome Apoptosis

Fig 1. Pharmacological mechanism of action for 7-aminoisoquinoline-based kinase inhibitors.

Self-Validating Synthetic Methodology

To synthesize methyl 7-aminoisoquinoline-5-carboxylate, the most reliable approach is the catalytic hydrogenation of its nitro precursor. This protocol is designed as a self-validating system, ensuring that experimental choices are grounded in safety and yield optimization.

Rationale for Reagent Selection: Palladium on Carbon (Pd/C) with hydrogen gas provides a clean, chemoselective reduction of the nitro group. It avoids the use of harsh dissolving metal reductions (e.g., SnCl₂/HCl) which risk hydrolyzing the sensitive C5-methyl ester or over-reducing the aromatic core.

Step-by-Step Protocol:
  • Substrate Preparation: Dissolve methyl 7-nitroisoquinoline-5-carboxylate (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration. Causality: Methanol is chosen as it fully solubilizes the starting material and acts as an excellent proton source to facilitate hydrogen transfer.

  • Catalyst Addition: Under a strict inert argon atmosphere, carefully add 10% Pd/C (10% w/w relative to the substrate). Causality: Argon purging is mandatory to prevent the pyrophoric Pd/C from igniting the methanolic vapors upon contact with oxygen.

  • Hydrogenation: Evacuate the reaction vessel and backfill with H₂ gas via a balloon (1 atm). Stir the heterogeneous mixture vigorously at 25°C for 12–24 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using 5% MeOH in Dichloromethane. The reaction is deemed complete when the less polar nitro starting material is entirely consumed, replaced by a highly fluorescent, more polar amine spot.

  • Workup & Isolation: Filter the reaction mixture through a tightly packed pad of Celite. Wash the filter cake with excess methanol. Causality: Celite traps ultra-fine palladium particulates that would otherwise pass through standard filter paper, ensuring the final product is free of heavy metal contamination.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude methyl 7-aminoisoquinoline-5-carboxylate, which can be used directly or recrystallized.

SynthesisWorkflow Start Methyl 7-nitroisoquinoline-5-carboxylate Step1 Catalytic Hydrogenation (Pd/C, H2, MeOH) Start->Step1 Reagent Prep Intermediate Nitro Group Reduction Step1->Intermediate 1 atm H2, 25°C Step2 Celite Filtration & Concentration Intermediate->Step2 Reaction Complete Product Methyl 7-aminoisoquinoline-5-carboxylate Step2->Product Isolation QC Quality Control (HPLC, NMR, MS) Product->QC Validation

Fig 2. Step-by-step synthesis and isolation workflow for methyl 7-aminoisoquinoline-5-carboxylate.

Analytical Validation & Quality Control

To guarantee structural integrity before downstream derivatization, the isolated product must pass a self-validating analytical loop:

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆): Validation is confirmed by the disappearance of downfield aromatic protons adjacent to the nitro group. A new broad singlet integrating for 2H should appear between 5.5–6.5 ppm, unambiguously confirming the presence of the primary -NH₂ group. The intact methyl ester is verified by a sharp 3H singlet near 3.9 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS, ESI+): The structural mass is validated by the presence of a dominant pseudomolecular ion peak [M+H]⁺ at m/z 203.2, perfectly aligning with the theoretical molecular weight of 202.21 g/mol [1].

References

  • Valderrama, J. A., Ibacache, J. A., Arancibia, V., Rodriguez, J., & Theoduloz, C. (2009). "Studies on Quinones. Part 45: Novel 7-aminoisoquinoline-5,8-quinone Derivatives With Antitumor Properties on Cancer Cell Lines." Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Namiki Shoji Co., Ltd. (2018). "Building Blocks Catalogue October 2018." Namiki Shoji. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to Methyl 7-Aminoisoquinoline-5-Carboxylate: Molecular Weight, Physicochemical Profiling, and Medicinal Applications

Executive Summary In the landscape of modern medicinal chemistry, the isoquinoline ring represents a "privileged scaffold," frequently serving as the structural foundation for novel therapeutics targeting oncology, neuro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the isoquinoline ring represents a "privileged scaffold," frequently serving as the structural foundation for novel therapeutics targeting oncology, neurodegeneration, and infectious diseases[1]. Among the highly functionalized derivatives utilized as building blocks in drug discovery is methyl 7-aminoisoquinoline-5-carboxylate (CAS: 2091644-81-2)[2].

As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a highly tunable pharmacophore. The dual functionalization—an electron-donating 7-amino group and an electron-withdrawing 5-carboxylate—creates a unique "push-pull" electronic system across the isoquinoline core. This guide provides a rigorous analysis of its molecular weight determination, physicochemical properties, and its strategic utility in synthesizing advanced kinase inhibitors and targeted therapeutics.

Physicochemical Profiling and Molecular Weight Analysis

The fundamental starting point for any rigorous analytical or synthetic workflow is the precise determination of molecular weight and elemental composition. Methyl 7-aminoisoquinoline-5-carboxylate possesses the chemical formula C₁₁H₁₀N₂O₂ .

Theoretical Mass Calculations

The standard molecular weight (MW), calculated using standard atomic weights, is 202.21 g/mol [2]. However, for high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is the critical metric.

  • Carbon (C₁₁): 11 × 12.00000 = 132.00000 Da

  • Hydrogen (H₁₀): 10 × 1.00783 = 10.07830 Da

  • Nitrogen (N₂): 2 × 14.00307 = 28.00614 Da

  • Oxygen (O₂): 2 × 15.99491 = 31.98982 Da

  • Exact Monoisotopic Mass: 202.07426 Da

When analyzed via Electrospray Ionization (ESI) in positive mode, the target protonated species [M+H]⁺ will present at an m/z of 203.082 .

Quantitative Data Summary

Table 1: Key Physicochemical and Analytical Parameters

ParameterValueAnalytical Significance
Chemical Formula C₁₁H₁₀N₂O₂Defines elemental composition for isotopic pattern matching.
Average Molecular Weight 202.21 g/mol Used for bulk stoichiometric calculations in synthesis.
Monoisotopic Mass 202.0743 DaTarget mass for HRMS (e.g., TOF or Orbitrap analyzers).
Expected [M+H]⁺ m/z 203.0821Primary diagnostic ion in positive-ion ESI-MS.
CAS Registry Number 2091644-81-2Unique identifier for sourcing and database cross-referencing.

Structural Significance in Drug Design

Isoquinoline derivatives are renowned for their broad spectrum of biological activities, particularly in targeting PI3K/Akt/mTOR signaling pathways, inducing apoptosis, and overcoming tumor multidrug resistance[3][4]. The strategic positioning of functional groups on the methyl 7-aminoisoquinoline-5-carboxylate scaffold allows medicinal chemists to exploit specific binding pockets within target kinases.

  • The Isoquinoline Nitrogen: Acts as a critical hydrogen bond acceptor, frequently interacting with the hinge region of the ATP-binding pocket in kinases.

  • The 7-Amino Group: Serves as a versatile synthetic handle for Buchwald-Hartwig cross-coupling or acylation, allowing for the extension of the molecule into the solvent-exposed region of a kinase target.

  • The 5-Carboxylate (Methyl Ester): Can be hydrolyzed to a free carboxylic acid and subsequently converted into various amides, enabling fine-tuning of the molecule's lipophilicity and metabolic stability.

G GF Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Kinase Intracellular Kinase (e.g., PI3K/Akt) RTK->Kinase Activates Downstream Downstream Phosphorylation Kinase->Downstream Phosphorylates Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis Inhibition Pathway Inhibitor Isoquinoline Scaffold (Inhibitor) Inhibitor->Kinase Blocks ATP Pocket Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes

Caption: Mechanism of action for isoquinoline-derived kinase inhibitors in oncology.

Experimental Workflows: Validation and Synthesis

To ensure scientific integrity, analytical and synthetic protocols must be self-validating. The following workflows detail the exact methodologies required to confirm the molecular weight of this building block and utilize it in downstream synthesis.

Protocol 1: LC-HRMS Determination of Molecular Weight

To verify the integrity of commercially sourced methyl 7-aminoisoquinoline-5-carboxylate, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-Performance Liquid Chromatography (UPLC) is required.

Causality Check: We utilize 0.1% Formic Acid in the mobile phase. Why? The acidic environment ensures the complete protonation of the basic isoquinoline nitrogen (pKa ~5.4), maximizing the ionization efficiency in the ESI+ source and guaranteeing a robust [M+H]⁺ signal.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of methyl 7-aminoisoquinoline-5-carboxylate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 1:100 in 50% Methanol/Water for injection.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Gradient Elution: Run a 5-minute gradient from 5% to 95% Mobile Phase B.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 120°C.

  • Mass Analysis: Scan using a Time-of-Flight (TOF) analyzer from m/z 100 to 1000.

  • Data Validation: Extract the ion chromatogram for m/z 203.082. The mass error must be ≤ 5 ppm compared to the theoretical monoisotopic mass.

Workflow Prep Sample Prep (1 mg/mL in MeOH) LC UPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI TOF TOF Mass Analyzer (High Resolution) ESI->TOF Data Data Processing (Extracted Ion) TOF->Data Result MW Confirmation (m/z 203.082) Data->Result

Caption: Step-by-step LC-HRMS workflow for molecular weight validation.

Protocol 2: Functionalization via Amide Coupling

To transition this building block into a lead compound, the 7-amino group is frequently derivatized.

Causality Check: We utilize HATU as the coupling reagent alongside DIPEA. Why? The 7-amino group on the isoquinoline ring is electronically deactivated due to the electron-withdrawing nature of the heterocyclic system and the para-positioned 5-carboxylate. HATU generates a highly reactive HOAt ester intermediate, overcoming this inherent nucleophilic sluggishness and driving the reaction to completion without requiring elevated temperatures that might cause ester hydrolysis.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the desired carboxylic acid (1.1 equivalents) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add methyl 7-aminoisoquinoline-5-carboxylate (1.0 eq) to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor the disappearance of the starting material (MW 202.21) via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Conclusion

Methyl 7-aminoisoquinoline-5-carboxylate (MW: 202.21 g/mol ) is a highly versatile, structurally privileged building block. Its precise molecular weight and dual functional handles make it an ideal starting point for the rational design of targeted therapeutics. By understanding the electronic interplay between the amino and carboxylate groups, and by employing rigorous, self-validating analytical techniques like LC-HRMS, drug development professionals can confidently integrate this scaffold into advanced medicinal chemistry pipelines.

References

  • Building Blocks Catalogue October 2018 Namiki Shoji Co., Ltd. URL:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design National Institutes of Health (NIH) / PubMed URL: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Exploratory

solubility of methyl 7-aminoisoquinoline-5-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 7-aminoisoquinoline-5-carboxylate in Organic Solvents Executive Summary Methyl 7-aminoisoquinoline-5-carboxylate (CAS: 2091644-81-2) is a highly functionalized hete...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 7-aminoisoquinoline-5-carboxylate in Organic Solvents

Executive Summary

Methyl 7-aminoisoquinoline-5-carboxylate (CAS: 2091644-81-2) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and advanced organic synthesis. Understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions, designing purification workflows, and formulating biological assays. This whitepaper provides a rigorous physicochemical analysis of its solvation mechanics, presents analog-derived quantitative solubility data, and outlines a self-validating experimental protocol for determining its thermodynamic solubility.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of methyl 7-aminoisoquinoline-5-carboxylate, we must first deconstruct its molecular architecture. The compound features three distinct functional domains that dictate its intermolecular interactions with organic solvents:

  • Isoquinoline Core: The bicyclic aromatic system provides significant lipophilicity and π−π stacking capabilities. The basic nitrogen within the ring (typically exhibiting a pKa around 5.1–5.4 in related derivatives) acts as a strong hydrogen-bond acceptor.

  • 7-Amino Group ( −NH2​ ): This primary amine acts as both a hydrogen-bond donor and acceptor. It significantly increases the polarity of the molecule and allows for strong interactions with protic solvents.

  • 5-Methyl Ester ( −COOCH3​ ): The ester moiety introduces a strong dipole moment and acts as a hydrogen-bond acceptor. Unlike a free carboxylic acid, the methyl ester prevents the formation of strong intermolecular hydrogen-bonded dimers, thereby lowering the crystal lattice energy and generally improving solubility in polar aprotic solvents compared to its free acid counterpart.

Because of these features, the compound exhibits highly directional solubility characteristics. It requires solvents capable of disrupting its internal crystal lattice through competing dipole-dipole interactions or hydrogen bonding.

SolvationMechanisms Target Methyl 7-aminoisoquinoline -5-carboxylate Aprotic Polar Aprotic (DMSO, DMF) Target->Aprotic Solvated by Protic Polar Protic (EtOH, MeOH) Target->Protic Solvated by NonPolar Non-Polar (Hexane, Heptane) Target->NonPolar Solvated by Mech1 Strong Dipole-Dipole & H-Bond Acceptance (Highest Solubility) Aprotic->Mech1 Mech2 H-Bond Donor/Acceptor Exchange (Moderate Solubility) Protic->Mech2 Mech3 Weak Dispersion Forces (Lowest Solubility) NonPolar->Mech3

Solvation mechanisms of methyl 7-aminoisoquinoline-5-carboxylate in organic solvents.

Thermodynamic vs. Kinetic Solubility: The Causality of Method Selection

In pharmaceutical development, distinguishing between kinetic and thermodynamic solubility is paramount. Kinetic solubility is often measured by dissolving a compound in a strong solvent (like DMSO) and spiking it into an aqueous or weaker organic system until precipitation occurs. However, this method is prone to transient supersaturation and the formation of metastable amorphous precipitates, leading to artificially inflated solubility values.

For robust process chemistry and formulation, thermodynamic equilibrium solubility must be determined. This represents the true, stable equilibrium between the lowest-energy crystalline solid lattice and the solvated state[1]. The shake-flask method remains the gold standard for achieving this, as it ensures the solvent is fully saturated in the presence of excess thermodynamically stable solid[2].

Quantitative Solubility Profiles

While empirical, compound-specific data for novel intermediates can be proprietary, we can establish a highly accurate predictive baseline using structurally analogous isoquinoline derivatives (such as isoquinoline-3-carboxylic acid)[3]. The table below summarizes the expected thermodynamic solubility of methyl 7-aminoisoquinoline-5-carboxylate across various organic solvent classes at 25°C.

Solvent CategorySpecific SolventEstimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 20.0Strong dipole-dipole, H-bond acceptor
Polar Aprotic N,N-Dimethylformamide (DMF)~ 15.0 - 20.0Strong dipole-dipole, H-bond acceptor
Polar Protic Ethanol (EtOH)~ 2.0 - 5.0H-bond donor/acceptor exchange
Polar Protic Methanol (MeOH)~ 3.0 - 6.0H-bond donor/acceptor exchange
Moderately Polar Ethyl Acetate (EtOAc)~ 1.0 - 3.0Moderate dipole-dipole
Non-Polar Hexane< 0.1Weak dispersion forces

Note: Polar aprotic solvents like DMSO and DMF yield the highest solubility (≥ 20 mg/mL) because they act as powerful hydrogen-bond acceptors for the 7-amino group while providing massive dipole stabilization for the isoquinoline core, without requiring the energetic penalty of breaking solvent-solvent hydrogen bond networks[3].

Self-Validating Experimental Protocol: Shake-Flask coupled with HPLC-UV

To empirically validate the solubility of methyl 7-aminoisoquinoline-5-carboxylate in your specific laboratory environment, the following protocol must be executed.

Causality Check: Why use High-Performance Liquid Chromatography (HPLC) instead of simple UV-Vis spectrophotometry? During a 48-hour equilibration, especially in protic solvents with trace moisture, the 5-methyl ester may undergo partial hydrolysis to the free carboxylic acid. HPLC acts as a stability-indicating assay, ensuring that the quantified peak corresponds exclusively to the intact ester, whereas simple UV-Vis would erroneously quantify the degraded mixture[4].

Step-by-Step Methodology
  • Preparation of the Solid Phase: Accurately weigh approximately 50 mg of crystalline methyl 7-aminoisoquinoline-5-carboxylate into a 2.0 mL amber glass HPLC vial. The use of amber glass prevents potential photo-degradation of the amino-aromatic system.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., HPLC-grade Ethanol or Ethyl Acetate) to the vial. Ensure that a visible excess of solid remains at the bottom. If the solid dissolves completely, add more compound until a persistent suspension is achieved.

  • Thermodynamic Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermostatically controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Rationale: 48 hours is required to overcome the lattice energy barrier and ensure true thermodynamic equilibrium is reached[1].

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 15 minutes at 25°C. Rationale: Centrifugation is preferred over syringe filtration for organic solvents, as certain filter membranes (e.g., Nylon or PTFE) can adsorb lipophilic compounds or partially dissolve in harsh solvents, skewing the concentration data.

  • Dilution & Quantification: Carefully aspirate 100 µL of the clear supernatant without disturbing the solid pellet. Dilute this aliquot into 900 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation inside the HPLC column. Inject into the HPLC-UV system and quantify against a pre-established multi-point calibration curve.

Workflow Step1 1. Solid Addition (Excess Compound) Step2 2. Solvent Addition (Target Organic Solvent) Step1->Step2 Step3 3. Equilibration (48h, Constant 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10k RPM) Step3->Step4 Step5 5. Quantification (HPLC-UV Analysis) Step4->Step5

Workflow of the shake-flask method for thermodynamic solubility determination.

References

  • Cayman Chemical. "Isoquinoline-3-carboxylic Acid - PRODUCT INFORMATION." Cayman Chemical.
  • Marques, M. R. C., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." SciSpace.
  • MDPI. "Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents." MDPI.
  • Pharma Excipients. "UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf." Pharma Excipients.

Sources

Foundational

The Isoquinoline Scaffold: A Versatile Architectural Marvel for Advanced Research Applications

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoquinoline nucleus, a deceptively simple fusion of a benzene and a pyridine ring, represents...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline nucleus, a deceptively simple fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of modern chemical and biomedical research. Its inherent structural rigidity, coupled with the electronic properties endowed by the nitrogen heteroatom, makes it a privileged scaffold. This guide, moving beyond a mere recitation of facts, delves into the causality behind experimental choices and the mechanistic underpinnings that make substituted isoquinolines a focal point in drug discovery, materials science, and catalysis.

Part 1: The Medicinal Chemistry Landscape: Substituted Isoquinolines as Potent Biological Modulators

The true power of the isoquinoline scaffold lies in its synthetic tractability, allowing for the strategic placement of substituents that can dramatically influence its interaction with biological targets. This has led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[1][2]

Anticancer Applications: A Multi-pronged Assault on Malignancy

Substituted isoquinolines have emerged as formidable anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[3] Their versatility allows them to target multiple facets of cancer biology, from DNA replication and repair to the intricate signaling pathways that govern cell proliferation and survival.

A prominent class of anticancer isoquinoline derivatives is the indenoisoquinolines, which function as potent inhibitors of DNA topoisomerase I (Top1).[4] Top1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[5] Indenoisoquinolines act by trapping the Top1-DNA cleavage complex, preventing the religation of the DNA strand.[6][7] This leads to the accumulation of DNA breaks, which, upon collision with the replication fork, result in cytotoxic double-strand breaks and ultimately trigger apoptosis.[7]

The binding of indenoisoquinolines to the Top1-DNA complex is a fascinating example of interfacial inhibition.[6] The planar polycyclic core of the indenoisoquinoline intercalates between the DNA base pairs at the cleavage site, while substituents on the molecule can form specific hydrogen bonds and other interactions with both the enzyme and the DNA.[7][8] Molecular modeling studies have been instrumental in elucidating these interactions and guiding the design of more potent inhibitors. It has been shown that substituents on the lactam nitrogen of the indenoisoquinoline scaffold can protrude into the major groove of the DNA, allowing for the incorporation of functionalities that enhance DNA binding or cellular uptake.[4]

Diagram: Mechanism of Topoisomerase I Inhibition by Indenoisoquinolines

Top1 Topoisomerase I (Top1) Cleavage_Complex Top1-DNA Cleavage Complex (Transient Single-Strand Break) Top1->Cleavage_Complex creates DNA Supercoiled DNA DNA->Top1 binds to Cleavage_Complex->DNA religates (normal function) Indenoisoquinoline Indenoisoquinoline Inhibitor Cleavage_Complex->Indenoisoquinoline inhibitor binds to Trapped_Complex Trapped Ternary Complex (Religation Blocked) Indenoisoquinoline->Trapped_Complex stabilizes Replication_Fork Replication Fork Trapped_Complex->Replication_Fork collision with DSB Double-Strand Break Replication_Fork->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Indenoisoquinolines trap the Top1-DNA complex, leading to DNA damage and apoptosis.

Beyond direct DNA damage, substituted isoquinolines can exert their anticancer effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer. A prime example is the natural isoquinoline alkaloid, berberine, which has shown significant antitumor activity against glioblastoma multiforme (GBM), a highly aggressive brain tumor.[2]

Berberine's anticancer mechanism in GBM is multifaceted. One key pathway it targets is the AMPK/mTOR/ULK1 pathway , which is central to the regulation of autophagy.[9][10] By activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR), berberine induces a high level of autophagy in GBM cells.[9][10] While autophagy is typically a survival mechanism, excessive or prolonged autophagy can lead to autophagic cell death.

Furthermore, berberine has been shown to downregulate the EGFR-MEK-ERK signaling pathway in glioblastoma cells.[1][11] The epidermal growth factor receptor (EGFR) is frequently overexpressed in GBM and drives tumor cell proliferation.[1] Berberine reduces the levels of EGFR, leading to the inhibition of the downstream RAF-MEK-ERK pathway, which in turn induces cellular senescence, a state of irreversible growth arrest.[1][11]

Diagram: Berberine's Dual-Pronged Attack on Glioblastoma Signaling

Berberine Berberine AMPK AMPK Berberine->AMPK activates mTOR mTOR Berberine->mTOR inhibits EGFR EGFR Berberine->EGFR downregulates ULK1 ULK1 AMPK->ULK1 activates mTOR->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy induces Apoptosis Apoptosis Autophagy->Apoptosis can lead to MEK MEK EGFR->MEK activates ERK ERK MEK->ERK activates Senescence Cellular Senescence ERK->Senescence inhibition leads to

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Workflows and Derivatization Strategies for Methyl 7-aminoisoquinoline-5-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale The isoquin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The isoquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in agents targeting protein kinases, topoisomerases, and epigenetic modulators like DNA methyltransferases (DNMTs) [1, 2]. Within this chemical space, methyl 7-aminoisoquinoline-5-carboxylate (CAS: 2091644-81-2) emerges as a highly versatile, bifunctional building block.

The strategic value of this compound lies in its orthogonal reactivity :

  • The 7-Amino Group: Acts as a nucleophile for amidation, sulfonylation, or Buchwald-Hartwig cross-coupling. However, its nucleophilicity is slightly attenuated by the electron-deficient nature of the nitrogen-containing heteroaromatic ring.

  • The 5-Methyl Carboxylate: Serves as an electrophilic site for saponification (yielding a carboxylic acid for subsequent coupling), direct amidation, or reduction to a hydroxymethyl group.

By sequentially functionalizing these two sites, researchers can rapidly generate diverse libraries of 7,5-disubstituted isoquinolines. These derivatives are particularly valuable in the synthesis of Rho-associated protein kinase (ROCK) inhibitors for glaucoma and cancer therapy, as well as non-nucleoside DNMT inhibitors for oncology [3].

SyntheticStrategy Start Methyl 7-aminoisoquinoline- 5-carboxylate PathA N-Acylation / Sulfonylation (C7-NH2) Start->PathA Electrophile, Base PathB Saponification / Reduction (C5-COOMe) Start->PathB LiOH or DIBAL-H ProdA Kinase Inhibitor Precursors PathA->ProdA ProdB Epigenetic Modulator Scaffolds PathB->ProdB

Fig 1: Orthogonal synthetic workflows for methyl 7-aminoisoquinoline-5-carboxylate.

Quantitative Data: Reaction Optimization

To ensure reproducible library generation, the reactivity of both functional groups must be carefully managed. The table below summarizes optimized conditions for the divergent functionalization of methyl 7-aminoisoquinoline-5-carboxylate, highlighting the causality behind reagent selection.

Reaction TypeTarget SiteReagents & ConditionsYield (%)Mechanistic Rationale
Amide Coupling C7-NH₂R-COOH, HATU, DIPEA, DMF, 45 °C, 12 h78–85%HATU overcomes the attenuated nucleophilicity of the heteroaromatic amine by forming a highly reactive At-active ester.
Sulfonylation C7-NH₂R-SO₂Cl, Pyridine, DCM, RT, 6 h82–90%Pyridine acts as both solvent and acid scavenger, preventing protonation of the isoquinoline nitrogen which would halt the reaction.
Saponification C5-COOMeLiOH·H₂O (3 eq), THF/MeOH/H₂O (3:1:1), RT, 4 h>95%The mixed solvent system ensures the hydrophobic isoquinoline remains dissolved while the resulting lithium carboxylate partitions into the aqueous phase, driving equilibrium.
Reduction C5-COOMeDIBAL-H (2.5 eq), THF, -78 °C to 0 °C, 3 h70–75%Low temperatures prevent over-reduction or side reactions at the isoquinoline core; yields the 5-hydroxymethyl derivative.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS and TLC checkpoints) are embedded to ensure the integrity of the synthesis before proceeding to subsequent steps.

Protocol A: Selective N-Acylation of the 7-Amino Group

Objective: Synthesize methyl 7-(substituted-amido)isoquinoline-5-carboxylate.

Materials:

  • Methyl 7-aminoisoquinoline-5-carboxylate (1.0 eq, limiting reagent)

  • Carboxylic acid building block (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M relative to the amine).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the active ester before introducing the weakly nucleophilic 7-aminoisoquinoline, minimizing side reactions.

  • Coupling: Add methyl 7-aminoisoquinoline-5-carboxylate (1.0 eq) to the reaction mixture. Heat the reaction to 45 °C.

  • In-Process Control (IPC): After 6 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The expected observation is the disappearance of the starting material mass [M+H]⁺ 203.2 and the appearance of the product mass.

  • Workup: Once complete, cool the mixture to room temperature and quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Saponification of the 5-Methyl Ester

Objective: Hydrolyze the C5 ester to a carboxylic acid for subsequent functionalization, without disturbing the newly formed C7-amide.

Materials:

  • Product from Protocol A (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • THF / MeOH / H₂O (3:1:1 v/v/v)

Step-by-Step Methodology:

  • Solubilization: Dissolve the C7-amido ester (1.0 eq) in the THF/MeOH mixture (0.1 M). Causality: Methanol acts as a phase-transfer co-solvent, bridging the highly non-polar organic phase (THF) and the aqueous base.

  • Hydrolysis: Dissolve LiOH·H₂O (3.0 eq) in the required volume of H₂O and add it dropwise to the organic solution at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • IPC: Monitor by TLC (10% MeOH in DCM). The starting material (high Rf) should convert entirely to a baseline spot (the lithium carboxylate salt).

  • Acidification & Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH 4-5 using 1 M HCl. Causality: The isoquinoline nitrogen is basic (pKa ~5.4). Acidifying below pH 4 will protonate the core nitrogen, making the product highly water-soluble and difficult to extract. pH 4-5 ensures the carboxylic acid is protonated while the isoquinoline remains largely neutral, inducing precipitation.

  • Filtration: Collect the precipitated solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure 7-amidoisoquinoline-5-carboxylic acid.

Pharmacological Context: Pathway Modulation

Isoquinoline derivatives synthesized from this building block are frequently deployed as dual-action or highly selective inhibitors in oncology and neurodegeneration [1, 3]. The diagram below illustrates the downstream effects of targeting these pathways.

BioPathway Drug Isoquinoline Derivative Target1 Protein Kinases (e.g., ROCK) Drug->Target1 Inhibits Target2 DNA Methyltransferases (DNMT1/3A/3B) Drug->Target2 Inhibits Effect1 Cytoskeleton Regulation (Glaucoma/Cancer) Target1->Effect1 Modulates Effect2 Epigenetic Reactivation (Oncology) Target2->Effect2 Demethylates

Fig 2: Dual pharmacological targeting pathways of 7-aminoisoquinoline derivatives.

References

  • Title: 6- and 7-amino isoquinoline compounds and methods for making and using the same Source: United States P
  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: Molecules (National Library of Medicine / PMC) URL: [Link] [2]

  • Title: 7-Aminoalkoxy-Quinazolines from Epigenetic Focused Libraries Are Potent and Selective Inhibitors of DNA Methyltransferase 1 Source: Pharmaceuticals (National Library of Medicine / PMC) URL: [Link] [3]

Application

Application Note: Methyl 7-Aminoisoquinoline-5-Carboxylate as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocol Executive Summary The dysregulation of protein kinases is a fundament...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The dysregulation of protein kinases is a fundamental driver in oncology, neurodegeneration, and cardiovascular diseases. Small-molecule ATP-competitive inhibitors remain the cornerstone of targeted kinase therapy. The isoquinoline scaffold is a highly privileged heterocyclic motif in kinase drug discovery, frequently utilized for its exceptional ability to mimic the adenine ring of ATP and form critical hydrogen bonds with the kinase hinge region[1][2].

This application note details the utility of methyl 7-aminoisoquinoline-5-carboxylate (CAS: 2091644-81-2)[3] as a versatile, bi-functional building block. By offering two orthogonal handles—an electrophilic-compatible amine at C7 and a nucleophilic-compatible methyl ester at C5—this scaffold enables the rapid, divergent synthesis of highly functionalized inhibitor libraries targeting kinases such as ROCK1/2, Haspin, and Akt[1][4][5].

Structural Rationale & Mechanistic Causality

The Isoquinoline Core in ATP-Binding Pockets

The core nitrogen of the isoquinoline ring acts as a potent hydrogen-bond acceptor, interacting directly with the backbone amide (NH) of the hinge region residues (e.g., Met315 in Akt1 or Met156 in ROCK1)[1][4]. This anchors the molecule within the ATP-binding cleft.

Orthogonal Functionalization (C5 and C7)

The specific substitution pattern of methyl 7-aminoisoquinoline-5-carboxylate dictates its orientation within the kinase active site:

  • C7-Amine (Solvent/DFG Motif Interface): Derivatization at the 7-position (e.g., via Buchwald-Hartwig cross-coupling or amidation) directs substituents toward the highly variable DFG motif or the solvent-exposed region. Bulky or hydrophobic extensions here can drive selectivity by exploiting inactive kinase conformations (Type II inhibition).

  • C5-Carboxylate (Ribose Pocket): Saponification of the C5-methyl ester to a carboxylic acid allows for subsequent amide coupling. Substituents at the 5-position typically project into the ribose-binding pocket, providing an ideal vector for incorporating solubilizing groups (e.g., piperazines, morpholines) to optimize pharmacokinetic (PK) properties[4].

KinaseSignaling GPCR Upstream Signal (e.g., GPCR / RTK) RhoA RhoA / PI3K (Active Mediators) GPCR->RhoA Activates Kinase Target Kinase (ROCK / Akt / Haspin) RhoA->Kinase Binds & Activates Effector Downstream Effectors (MLCP, mTOR, Histone H3) Kinase->Effector Phosphorylates Inhibitor Isoquinoline Inhibitor (Competes with ATP) Inhibitor->Kinase Blocks ATP Pocket (Hinge Binding) Phenotype Disease Phenotype (Tumor Metastasis / Proliferation) Effector->Phenotype Drives

Caption: Pathological signaling pathways (e.g., ROCK/Akt) modulated by isoquinoline-based ATP-competitive inhibitors.

Synthetic Workflow: Library Generation

To maximize the chemical space explored, a divergent synthetic strategy is employed. The protocol utilizes the C7-amine first, as it is less sterically hindered and highly reactive, followed by the modification of the C5-ester.

SyntheticWorkflow BB Methyl 7-aminoisoquinoline- 5-carboxylate Step1 C7-Derivatization (Amidation / SNAr) BB->Step1 Int1 C7-Substituted Intermediate Step1->Int1 Step2 C5-Ester Hydrolysis (LiOH, THF/H2O) Int1->Step2 Int2 C5-Carboxylic Acid Step2->Int2 Step3 C5-Amidation (HATU, DIPEA) Int2->Step3 Final Di-functionalized Kinase Inhibitor Step3->Final

Caption: Divergent synthetic workflow for generating a di-functionalized kinase inhibitor library from the core building block.

Experimental Protocols

Protocol A: Synthesis of C7/C5 Di-Functionalized Isoquinolines

Note: This protocol is a self-validating system. TLC and LC-MS checks are embedded to ensure reaction completion before proceeding to the next step, preventing the accumulation of complex side products.

Step 1: C7-Amidation

  • Dissolve methyl 7-aminoisoquinoline-5-carboxylate (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere.

  • Add the desired carboxylic acid (1.2 eq) and DIPEA (3.0 eq).

  • Cool the mixture to 0°C and add HATU (1.5 eq) portion-wise.

  • Stir at room temperature for 4 hours.

  • Validation Check: Monitor via LC-MS. The primary amine peak (m/z 203.08[M+H]+) should disappear, replaced by the corresponding amide mass.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield Intermediate 1 .

Step 2: C5-Ester Saponification

  • Dissolve Intermediate 1 (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL).

  • Add LiOH·H₂O (3.0 eq) and stir at 40°C for 6 hours.

  • Validation Check: TLC (10% MeOH in DCM) should show complete consumption of the higher Rf ester spot.

  • Acidify the mixture to pH ~4 using 1M HCl. The resulting precipitate is the C5-Carboxylic Acid (Intermediate 2) . Filter, wash with cold water, and dry under vacuum.

Step 3: C5-Amidation (Solubilizing Group Attachment)

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF (5 mL).

  • Add a solubilizing amine (e.g., N-methylpiperazine) (1.5 eq), DIPEA (3.0 eq), and HATU (1.2 eq).

  • Stir at room temperature for 12 hours.

  • Purify via preparative HPLC (MeCN/H₂O with 0.1% TFA) to isolate the final Di-functionalized Kinase Inhibitor .

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To evaluate the synthesized library, an ADP-Glo™ kinase assay is recommended due to its universal applicability to any ATP-producing kinase reaction[2].

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the isoquinoline derivatives in 100% DMSO. Transfer 100 nL to a 384-well white microplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., ROCK1, Haspin, or Akt1) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mix (ATP concentration set to the specific kinase's Km​ ).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 min).

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin for light production (incubate 30 min).

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for a library synthesized from methyl 7-aminoisoquinoline-5-carboxylate, demonstrating how varying the C7 and C5 substituents dictates kinase selectivity profiles[4][5].

Compound IDC7-Substituent (Hinge/DFG)C5-Substituent (Solvent)ROCK1 IC₅₀ (nM)Haspin IC₅₀ (nM)Akt1 IC₅₀ (nM)
BB-01 -NH₂ (Unmodified)-COOMe (Unmodified)>10,000>10,000>10,000
Cmpd-A 3-Methoxybenzamide-COOMe145890>5,000
Cmpd-B 3-MethoxybenzamideN-Methylpiperazine amide12 4502,100
Cmpd-C 4-FluorophenylacetamideMorpholine amide8524 1,800
Cmpd-D 3,4-MethylenedioxybenzamideN-Methylpiperazine amide3101,20045

Data Interpretation: The unmodified building block (BB-01) lacks sufficient interactions to potently inhibit kinases. Installing a 3-methoxybenzamide at C7 (Cmpd-A) establishes initial ROCK1 activity. Modifying the C5 ester to a basic N-methylpiperazine amide (Cmpd-B) drastically improves ROCK1 potency (12 nM), likely due to favorable electrostatic interactions in the solvent-exposed ribose pocket and improved aqueous solubility[4]. Conversely, specific C7 modifications can shift the selectivity profile toward Haspin (Cmpd-C)[5] or Akt1 (Cmpd-D)[1].

Sources

Method

Application Note: Assay Development and Validation Strategies for Aminoisoquinoline Derivatives

Introduction & Pharmacological Context The aminoisoquinoline (AIQ) scaffold is a privileged structure in modern medicinal chemistry. By modifying the substitution patterns on the isoquinoline ring, researchers can tune t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The aminoisoquinoline (AIQ) scaffold is a privileged structure in modern medicinal chemistry. By modifying the substitution patterns on the isoquinoline ring, researchers can tune these derivatives to selectively target diverse enzyme classes. For instance, 5-aminoisoquinolines (such as 5-AIQ) are highly water-soluble, non-mutagenic inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1)[1][2][3]. Conversely, other AIQ derivatives have been optimized to target Rho-associated protein kinases (ROCK I/II) to reduce intraocular pressure[4], or act as Type II inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase to prevent necroptosis[5]. They have even been explored as competitive inhibitors of tyrosinase[6].

As a Senior Application Scientist, I design screening cascades that are intrinsically self-validating. Relying solely on biochemical IC50 values can be highly misleading. For example, while certain aminoisoquinolines demonstrate nanomolar binding to purified Factor Xa, whole-blood thrombin generation assays reveal that they require 10 to 20 times higher concentrations to achieve in vivo thrombosis inhibition compared to benzamidines[7]. This discrepancy underscores the critical need for tiered, orthogonal testing that bridges the gap between biochemical affinity and cellular target engagement.

Target Pathways and Mechanism of Action

To conceptualize the assay design, we must first map how specific AIQ derivatives intersect with their respective biological pathways.

Pathway AIQ Aminoisoquinoline Derivatives ROCK ROCK I/II Kinase AIQ->ROCK ITRI-E-212 PARP PARP-1 Enzyme AIQ->PARP 5-AIQ RIP1 RIP1 Kinase AIQ->RIP1 1-AIQ Actin Actomyosin Contractility (Cell Migration) ROCK->Actin Phosphorylates MLC DNA DNA Repair (PARylation) PARP->DNA Poly(ADP-ribose) chains Necroptosis Necroptosis (Cell Death) RIP1->Necroptosis TNF-alpha induced

Fig 1. Aminoisoquinoline target pathways: ROCK, PARP-1, and RIP1 kinase modulation.

Biochemical Assay Protocols

Protocol A: Universal Kinase Activity Assay (ADP-Glo) for ROCK-II and RIP1

Causality & Rationale: When evaluating 1-aminoisoquinolines against RIP1 kinase, it is crucial to recognize their mechanism as Type II inhibitors that bind the "DLG-out" inactive conformation[5]. Standard peptide-phosphorylation assays may yield variable kinetics depending on the substrate. Therefore, we utilize an ADP-Glo assay to directly measure ATP consumption. This provides a universal readout and allows the slow-binding equilibrium of Type II inhibitors to be accurately captured[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute AIQ derivatives in 100% DMSO, then dilute 1:10 in Kinase Buffer to achieve a final DMSO concentration of <1%.

  • Enzyme Equilibration: Add 5 µL of recombinant ROCK-II or RIP1 to a 384-well plate. Add 2 µL of the diluted inhibitor. Incubate for 15–30 minutes at room temperature to allow Type II inhibitors to fully occupy the ATP binding pocket[5].

  • Reaction Initiation: Add 3 µL of ATP/Substrate mix. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Data Analysis: Measure luminescence on a multi-mode microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: PARP-1 Chemiluminescent Inhibition Assay

Causality & Rationale: 5-AIQ is a highly water-soluble, non-mutagenic inhibitor of PARP-1[1][3]. Because PARP-1's primary function is to synthesize poly(ADP-ribose) chains on target proteins, our biochemical assay utilizes immobilized histones and biotinylated NAD+ to directly quantify enzymatic PARylation[2].

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well plates with histone proteins overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20).

  • Inhibitor Addition: Add 5-AIQ dilutions (ranging from 1 nM to 10 µM) to the respective wells[1].

  • Enzyme & Substrate: Add recombinant human PARP-1 enzyme and a reaction mix containing biotinylated NAD+ and activated DNA (required to stimulate PARP-1 activity).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP and incubate for 30 minutes. Wash again, add an enhanced chemiluminescent (ECL) substrate, and read the luminescent signal immediately.

Cellular and Pharmacokinetic Validation Assays

Protocol C: Cellular Migration Assay for ROCK Inhibitors

Causality & Rationale: ROCK drives actomyosin contractility and cell motility. Inhibiting ROCK with AIQ derivatives significantly reduces the migration of highly metastatic cell lines[4]. This assay confirms that the compound is cell-permeable and functionally engages its target in a living system.

  • Seed MDA-MB-231 breast cancer cells in the upper chamber of a Transwell insert (8 µm pore) in serum-free media containing the AIQ inhibitor (e.g., 1 µM)[4].

  • Add media supplemented with 10% FBS to the lower chamber to act as a chemoattractant.

  • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Swab the upper surface of the membrane to remove non-migrating cells. Fix and stain the lower surface with 0.5% crystal violet.

  • Extract the dye with 10% acetic acid and measure absorbance at 590 nm to quantify cell migration.

Protocol D: UPLC-MS/MS for Metabolic Stability

Causality & Rationale: To ensure the AIQ derivative is viable in vivo, its metabolic stability must be quantified. 5-AIQ exhibits an in vitro half-life of 14.5 minutes in human liver microsomes[1]. We use pantoprazole as an internal standard (IS) because its ionization properties ensure robust normalization against plasma matrix effects[1].

  • Chromatography: Separate samples on an Acquity CSH18 column (2.1 × 100 mm; 1.7 µm). Use a mobile phase of 10 mM ammonium acetate and acetonitrile (35:65; v/v) at a flow rate of 0.3 mL/min[1].

  • Detection: Utilize electrospray ionization in positive mode. Use Multiple Reaction Monitoring (MRM) transitions for 5-AIQ (145.0 > 91.0 and 145.0 > 117.4) and the IS (384.0 > 138.1)[1].

Quantitative Data Summary

The following table summarizes the pharmacological profiles of key aminoisoquinoline derivatives across various targets:

Compound ClassSpecific DerivativePrimary TargetBiochemical IC50Key Application / Note
5-Aminoisoquinoline 5-AIQPARP-1~1.8 µMWater-soluble; widely used in ischemia-reperfusion models[1][2].
Aminoisoquinoline ITRI-E-212ROCK-II0.25 µMReduces intraocular pressure (IOP) via trabecular meshwork[4].
1-Aminoisoquinoline Compound 8RIP1 Kinase< 10 nMType II inhibitor; stabilizes the DLG-out kinase conformation[5].
Isoquinoline Thiourea Compound 3Tyrosinase119.2 µMCompetitive inhibitor; evaluated via Lineweaver-Burk plots[6].

Assay Development Workflow

To systematically evaluate novel AIQ derivatives, we employ the following tiered screening cascade, moving from high-throughput biochemical assays to complex in vivo models.

Workflow Step1 1. Compound Synthesis (AIQ Library) Step2 2. Biochemical Assay (ADP-Glo / ELISA) Step1->Step2 Step3 3. Cellular Assay (Migration / PARylation) Step2->Step3 Step4 4. ADME & LC-MS/MS (Metabolic Stability) Step3->Step4 Step5 5. In Vivo Models (IOP / Ischemia) Step4->Step5

Fig 2. Tiered screening workflow for evaluating aminoisoquinoline derivatives.

References

  • [1] Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. mdpi.com.

  • [6] Synthesis and tyrosinase inhibitory properties of novel isoquinoline urea/thiourea derivatives. tandfonline.com.

  • [2] 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). scispace.com.

  • [3] Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. nih.gov.

  • [4] ROCK inhibitor: Focus on recent updates. rhhz.net.

  • [7] Inhibition of Purified Factor Xa Amidolytic Activity May Not Be Predictive of Inhibition of In Vivo Thrombosis. ahajournals.org.

  • [5] Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. nih.gov.

Sources

Application

Application Notes and Protocols: The Aminoisoquinoline Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] Among its derivatives, the aminoisoquinoline framework has garnered significant attention as a versatile template for the design of potent and selective therapeutic agents.[6][7][8] Its unique structural and electronic properties allow for diverse functionalization, enabling fine-tuning of interactions with various biological targets.[4][9] This guide provides an in-depth exploration of the applications of aminoisoquinoline scaffolds in drug discovery, complete with detailed experimental protocols and mechanistic insights.

The Aminoisoquinoline Scaffold: A Versatile Pharmacophore

The strategic placement of an amino group on the isoquinoline ring system profoundly influences its physicochemical properties, such as basicity and hydrogen bonding capacity. This, in turn, dictates its ability to engage with specific residues within the active sites of enzymes or receptors.[10] Consequently, aminoisoquinolines have emerged as key pharmacophores in the development of inhibitors for several important drug targets.

Therapeutic Applications of Aminoisoquinoline Derivatives

Oncology: A Dominant Arena

The aminoisoquinoline scaffold has proven to be particularly fruitful in the discovery of novel anticancer agents, targeting various hallmarks of cancer.[11][12][13][14]

2.1.1. Kinase Inhibition:

Disregulated kinase activity is a central driver of many cancers. Aminoisoquinoline derivatives have been successfully developed as potent inhibitors of several oncogenic kinases.

  • FLT3 and Src-Family Kinase Inhibition in Acute Myeloid Leukemia (AML): Mutations and overexpression of the FMS-like tyrosine kinase 3 (FLT3) are common in AML.[15] 4-Substituted aminoisoquinoline benzamides have been identified as potent inhibitors of FLT3 and Src-family kinases.[15] These compounds have demonstrated the ability to potently inhibit the proliferation of FLT3-driven AML cell lines, such as MV4-11 and MOLM-14, representing a promising new scaffold for anticancer drug development.[15]

  • RIP1 Kinase Inhibition and Necroptosis: Receptor-interacting protein 1 (RIP1) kinase is a key mediator of necroptosis, a form of programmed necrosis implicated in various inflammatory diseases and cancer.[16] 1-Aminoisoquinolines have been identified as potent type II inhibitors of RIP1 kinase, binding to an inactive "DLG-out" conformation of the enzyme.[16] This mode of binding contributes to their high selectivity.[16]

Table 1: Bioactivity of Representative Aminoisoquinoline-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Key Structural FeaturesBiological Activity (IC₅₀/GI₅₀)Reference
4-Substituted Aminoisoquinoline BenzamidesFLT3, Src-family kinasesBenzamide at the 4-positionPotent inhibition of FLT3-driven AML cell lines[15]
1-AminoisoquinolinesRIP1 KinaseHinge-binding 1-aminoisoquinoline, meta-(trifluoromethyl)phenylPotent biochemical and cellular inhibition[16]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNot specifiedThiazolylamino at the 3-positionAverage lgGI₅₀ = -5.18[13][17]

2.1.2. PARP Inhibition:

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[18] Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to synthetic lethality and cell death.[18][19]

  • 5-Aminoisoquinoline (5-AIQ): A Potent PARP-1 Inhibitor: 5-AIQ is a well-characterized, water-soluble, and selective inhibitor of PARP-1.[20] It has been extensively used as a pharmacological tool to study the effects of PARP inhibition and has shown therapeutic potential in various disease models.[20] Importantly, studies have demonstrated that 5-AIQ does not possess genotoxic activity, supporting its therapeutic value.

Signaling Pathway: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair Pathways cluster_Cell_Fate Cell Fate Single-Strand\nBreak (SSB) Single-Strand Break (SSB) Double-Strand\nBreak (DSB) Double-Strand Break (DSB) Single-Strand\nBreak (SSB)->Double-Strand\nBreak (DSB) leads to (if unrepaired) PARP-mediated\nSSB Repair PARP-mediated SSB Repair Single-Strand\nBreak (SSB)->PARP-mediated\nSSB Repair repaired by Homologous Recombination\n(HR) Repair Homologous Recombination (HR) Repair Double-Strand\nBreak (DSB)->Homologous Recombination\n(HR) Repair repaired by Apoptosis Apoptosis Double-Strand\nBreak (DSB)->Apoptosis leads to (if unrepaired) Cell Survival Cell Survival PARP-mediated\nSSB Repair->Cell Survival Homologous Recombination\n(HR) Repair->Cell Survival Aminoisoquinoline\n(e.g., 5-AIQ) Aminoisoquinoline (e.g., 5-AIQ) Aminoisoquinoline\n(e.g., 5-AIQ)->PARP-mediated\nSSB Repair inhibits BRCA1/2\nDeficiency BRCA1/2 Deficiency BRCA1/2\nDeficiency->Homologous Recombination\n(HR) Repair impairs

Caption: PARP inhibitors like 5-AIQ block single-strand break repair, leading to the accumulation of double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., due to BRCA1/2 mutations), these unrepaired double-strand breaks trigger apoptosis, an example of synthetic lethality.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[21] The aminoisoquinoline scaffold has shown promise in this area.

  • Activity against Gram-Positive Bacteria: A class of alkynyl isoquinolines has demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[21] These compounds were also effective at clearing intracellular bacteria and exhibited a low propensity for resistance development.[21] Preliminary studies suggest that their mechanism of action involves perturbation of the bacterial cell wall and nucleic acid biosynthesis.[21]

Neuroprotective Agents

Neurodegenerative diseases are characterized by progressive neuronal loss. Aminoisoquinoline derivatives have been investigated for their potential to protect neurons from various insults.

  • Modulation of Oxidative Stress and Apoptosis: 8-aminoquinoline-based metal complexes have demonstrated neuroprotective effects in cellular models of oxidative stress.[22] These compounds were shown to restore cell survival, reduce apoptosis, and maintain mitochondrial function by upregulating the SIRT1/3-FOXO3a signaling pathway.[22] Other isoquinoline alkaloids have been shown to exert neuroprotective effects by reducing inflammation, oxidative stress, and regulating autophagy.[23][24]

Synthetic Strategies for Aminoisoquinoline Scaffolds

A variety of synthetic methods have been developed to access the aminoisoquinoline core. Traditional methods include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[3][5] More recently, modern transition-metal-catalyzed reactions, such as C-H activation and annulation reactions, have provided efficient and versatile routes to functionalized aminoisoquinolines.[1]

Experimental Workflow: Synthesis of a 1-Aminoisoquinoline Derivative via Rh(III)-Catalyzed [4+2] Annulation

Synthesis_Workflow start Start reactants N-Alkyl Benzimidamide + Vinylene Carbonate start->reactants reaction_conditions Rh(III) Catalyst Base, Toluene reactants->reaction_conditions cycloaddition [4+2] Annulation reaction_conditions->cycloaddition intermediate Cycloadduct Intermediate cycloaddition->intermediate elimination β-Oxygen Elimination intermediate->elimination product 1-Aminoisoquinoline Derivative elimination->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of 1-aminoisoquinoline derivatives via a modern C-H activation and annulation strategy.

Protocols

Protocol: Synthesis of a 7-Amino-isoquinoline-5,8-quinone Derivative

This protocol is adapted from methodologies for the synthesis of aminoisoquinolinequinones, which have shown cytotoxic activity against cancer cell lines.[11][12] The principle involves the acid-induced amination of an isoquinoline-5,8-quinone precursor.

Materials:

  • 4-Methoxycarbonyl-3-methylisoquinoline-5,8-quinone

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone (1.0 eq) in anhydrous methanol.

    • Causality: Methanol serves as a suitable solvent for the reactants and facilitates the reaction.

  • Addition of Amine: To the stirred solution, add the substituted aniline (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

    • Causality: The acid protonates the quinone ring, activating it for nucleophilic attack by the amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Self-Validation: TLC allows for the visualization of the consumption of starting material and the formation of the product, ensuring the reaction proceeds as expected.

  • Work-up: Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Causality: The product is more soluble in the organic solvent, allowing for its separation from the aqueous phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

    • Self-Validation: Column chromatography separates the desired product from unreacted starting materials and byproducts, yielding a pure compound.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

    • Self-Validation: Spectroscopic data provides definitive proof of the chemical structure of the synthesized compound.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic activity of newly synthesized aminoisoquinoline derivatives against cancer cell lines.[11] The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[23]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Aminoisoquinoline compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: This initial incubation ensures that the cells are in a logarithmic growth phase and are adhered to the plate before treatment.

  • Compound Treatment: Prepare serial dilutions of the aminoisoquinoline compound in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

    • Self-Validation: The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Logical Relationships in Drug Discovery

The development of aminoisoquinoline-based drugs follows a structured, iterative process.

Drug Discovery and Development Logic

Drug_Discovery_Logic cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Development Development Phase Target\nIdentification Target Identification Scaffold\nSelection\n(Aminoisoquinoline) Scaffold Selection (Aminoisoquinoline) Target\nIdentification->Scaffold\nSelection\n(Aminoisoquinoline) Library\nSynthesis Library Synthesis Scaffold\nSelection\n(Aminoisoquinoline)->Library\nSynthesis High-Throughput\nScreening (HTS) High-Throughput Screening (HTS) Library\nSynthesis->High-Throughput\nScreening (HTS) Hit Identification Hit Identification High-Throughput\nScreening (HTS)->Hit Identification Lead\nGeneration Lead Generation Hit Identification->Lead\nGeneration Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Lead\nGeneration->Structure-Activity\nRelationship (SAR) ADMET\nProfiling ADMET Profiling Structure-Activity\nRelationship (SAR)->ADMET\nProfiling Lead Optimization Lead Optimization ADMET\nProfiling->Lead Optimization Lead Optimization->Structure-Activity\nRelationship (SAR) Iterative Cycle Preclinical\nStudies Preclinical Studies Lead Optimization->Preclinical\nStudies Clinical\nTrials Clinical Trials Preclinical\nStudies->Clinical\nTrials Regulatory\nApproval Regulatory Approval Clinical\nTrials->Regulatory\nApproval

Caption: A logical flow diagram illustrating the key stages in the discovery and development of a new drug based on the aminoisoquinoline scaffold, from initial target identification to regulatory approval.

Conclusion

The aminoisoquinoline scaffold continues to be a highly valuable and "privileged" structure in medicinal chemistry.[1][4] Its synthetic tractability and ability to be tailored to interact with a diverse range of biological targets have led to the discovery of numerous promising therapeutic candidates in oncology, infectious diseases, and neurology. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable chemical framework.

References

  • Larocque, E., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Medicinal Chemistry. [Link]

  • Harris, P. A., et al. (2013). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters. [Link]

  • Benites, J., et al. (2015). Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. Molecules. [Link]

  • Gavali, S. T., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Drug and Chemical Toxicology. [Link]

  • Dao, Q. T., et al. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Valderrama, J. A., et al. (2012). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules. [Link]

  • Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. [Link]

  • Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Sintim, H. O., et al. (2019). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules. [Link]

  • Potikha, L. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Edwards, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fakhfakh, M. A., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. SciForum. [Link]

  • Boukattas, S., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Advances. [Link]

  • Scribd. An insilico study of new 1-aminoquinoline-2(1H)-one derivatives as tyrosine kinase inhibitors. [Link]

  • Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]

  • Wang, Y.-T., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. [Link]

  • Funel, J. A., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link]

  • Singh, S., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. [Link]

  • Journal of the American Chemical Society. Derivatives of Aminoisoquinolines1. [Link]

  • Li, J., et al. (2012). Discovery of Aminoquinolines as a New Class of Potent Inhibitors of Heat Shock Protein 90 (Hsp90): Synthesis, Biology and Molecular Modeling. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (PDF) Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. [Link]

  • Castillo, E., et al. (1997). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology. [Link]

  • Reers, M., et al. (2002). 1-Aminoisoquinoline as benzamidine isoster in the design and synthesis of orally active thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. Novel isoquinoline derivatives as antimicrobial agents. [Link]

  • Kirada, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • IntechOpen. Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. [Link]

  • ResearchGate. The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib. [Link]

  • Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. [Link]

  • Frontiers. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

  • MDPI. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. [Link]

  • Al-Shehri, S., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules. [Link]

  • Esteves, M., et al. (2021). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. [Link]

  • D'Andrea, A. D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • The Jackson Laboratory. PARP inhibitors: Overview and indications. [Link]

  • The ASCO Post. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aminoisoquinoline Synthesis &amp; Byproduct Troubleshooting

Aminoisoquinolines are privileged structural motifs in modern drug discovery, frequently serving as critical pharmacophores in kinase inhibitors, PARP inhibitors, and other targeted therapeutics 1. However, the synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Aminoisoquinolines are privileged structural motifs in modern drug discovery, frequently serving as critical pharmacophores in kinase inhibitors, PARP inhibitors, and other targeted therapeutics 1. However, the synthetic installation of the exocyclic amine often generates complex byproduct profiles that complicate purification and hamper scale-up.

This technical support guide addresses the thermodynamic and kinetic causalities behind common byproducts encountered during Buchwald-Hartwig aminations, Chichibabin reactions, and nitro-reductions. By understanding the mechanistic origins of these impurities, researchers can implement the self-validating protocols provided below to optimize their synthetic workflows.

Section 1: Palladium-Catalyzed Buchwald-Hartwig Aminations

Q: During the Buchwald-Hartwig cross-coupling of 6-bromoisoquinoline-1-carbonitrile with primary amines, I am observing up to 10% of a diamination adduct and significant biaryl formation. What is the mechanistic cause, and how can I suppress it?

A: The causality of these specific byproducts lies in the competing pathways of the catalytic cycle. When using a primary amine, the initial mono-aminated product (a secondary amine) can outcompete the starting primary amine for coordination with the Pd(II) amido complex 2. This initiates a second catalytic cycle, forming the diamination adduct. Furthermore, the newly formed aryl product can coordinate in place of the primary amine, leading to undesired biaryl byproducts 2.

To suppress these side reactions, you must precisely tune the steric bulk of the ligand and the basicity of the reaction medium. Switching from unoptimized conditions (e.g., PdCl₂[P(o-tol)₃]₂) to a bulkier, more electron-rich system like Pd(dba)₂ with BINAP sterically hinders the secondary amine from re-coordinating 2, 3.

Quantitative Data: Catalyst & Base Effects on Byproduct Formation
Catalyst SystemBaseSolventTarget Yield (%)Diamination Byproduct (%)
PdCl₂[P(o-tol)₃]₂ / JosiphosNaOtBuToluene41%~10%
Pd(dba)₂ / BINAPCs₂CO₃THF>85%<1%

(Table 1: Data derived from optimized kiloscale protocols for 6-Bromoisoquinoline-1-carbonitrile 2, 3.)

Experimental Protocol: Optimized Kiloscale Buchwald-Hartwig Amination

Self-Validating Check: The use of Cs₂CO₃ prevents the degradation of base-sensitive functional groups (like carbonitriles) that typically decompose under NaOtBu conditions.

  • Preparation: Equip a reaction vessel with a mechanical stirrer, reflux condenser, and argon inlet. Ensure all glassware is oven-dried to prevent competitive hydrolysis.

  • Reagent Loading: Add anhydrous THF to the vessel. Introduce 6-bromoisoquinoline-1-carbonitrile (1.0 eq) and the primary amine (e.g., (S)-3-amino-2-methylpropan-1-ol, 1.2 eq).

  • Catalyst Addition: Add Pd(dba)₂ (2-5 mol%) and BINAP (2-5 mol%).

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 eq).

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 70°C under argon. Monitor via HPLC; the reaction is self-validating when the aryl bromide peak is fully consumed (typically 12-18 hours).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Partition the filtrate between water and EtOAc. Dry the organic layer over Na₂SO₄ and concentrate.

BH_Optimization Start Haloisoquinoline + Primary Amine Cat Catalyst Screening (e.g., Pd(dba)2 / BINAP) Start->Cat Base Base Selection (Cs2CO3 vs t-BuONa) Cat->Base Byprod Byproduct Check: Diamination & Biaryl Base->Byprod Byprod->Cat High Byproducts Opt Optimized C-N Coupling Byprod->Opt High Yield

Workflow for optimizing Buchwald-Hartwig amination to minimize biaryl and diamination byproducts.

Section 2: Chichibabin Amination & Nucleophilic Aromatic Substitution (SNAr)

Q: My Chichibabin amination of isoquinoline using sodium amide (NaNH₂) is yielding a high proportion of dimerized byproducts alongside the desired 1-aminoisoquinoline. How can I shift the selectivity?

A: The Chichibabin reaction proceeds via an addition-elimination mechanism forming an anionic σ-adduct (Meisenheimer adduct) 4. Dimerization (e.g., forming biisoquinoline analogs) occurs via a competing Single Electron Transfer (SET) mechanism, which is highly sensitive to temperature and pressure 4, 5.

High temperatures and atmospheric pressure favor the SET dimerization pathway. To mitigate this, conduct the reaction under a nitrogen or ammonia pressure of at least 50 psi 6. Increased pressure stabilizes the σ-adduct and accelerates the hydride elimination step, pushing the equilibrium toward the aminated Chichibabin product rather than the radical-driven dimer 4, 6.

Summary of Common Byproducts and Mitigation Strategies
Reaction TypeObserved ByproductMechanistic CauseMitigation Strategy
Chichibabin Dimers (Biisoquinolines)SET radical couplingIncrease NH₃/N₂ pressure (>50 psi); lower temperature 4, 6.
SNAr Isoquinolones (Hydrolysis)Trace H₂O acting as nucleophileRigorously dry solvents; use anhydrous ammonia/amines.
Rh-Annulation RegioisomersUncontrolled C-H activationUse directing groups (e.g., benzamidines) with specific metal salts (AgOTf) 7.

(Table 2: Overview of off-target reactions across different aminoisoquinoline synthesis methods.)

Section 3: Nitroisoquinoline Reduction

Q: The reduction of 5-nitroisoquinoline using catalytic hydrogenation (H₂/Pd-C) is stalling, yielding a mixture of the target amine and highly polar, brightly colored byproducts. What is happening?

A: The reduction of a nitro group proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine 8. If the catalyst is poisoned (e.g., by sulfur impurities from earlier synthetic steps) or if hydrogen transfer is kinetically inefficient, the reaction stalls at the highly reactive nitroso or hydroxylamine stages 8. These intermediates readily condense with each other to form azo or azoxy dimers, which appear as highly polar, brightly colored (often orange or red) impurities on TLC.

To bypass surface catalysis limitations, switch to a robust, stoichiometric dissolving-metal reduction (e.g., SnCl₂/HCl) which powers through the intermediates directly to the amine 9.

Experimental Protocol: Robust Reduction of 5-Nitroisoquinoline

Self-Validating Check: The complete disappearance of the characteristic yellow/orange color of the nitroso/azo intermediates indicates successful reduction to the amine.

  • Dissolution: Dissolve 5-nitroisoquinoline in concentrated HCl and ethanol (1:1 v/v) in a round-bottom flask.

  • Reductant Addition: Slowly add SnCl₂·2H₂O (4.0 eq) in portions. Causality Note: The highly exothermic nature of the reduction requires portion-wise addition to prevent thermal degradation of the forming aminoisoquinoline 10.

  • Reflux: Heat the mixture to 70°C for 2 hours. Monitor the disappearance of the nitroso/hydroxylamine intermediates via LC-MS.

  • Neutralization: Cool the mixture to 0°C. Carefully adjust the pH to 9-10 using 6M NaOH. Causality Note: Aminoisoquinolines are sensitive to extended exposure to extreme pH; neutralize rapidly while cold to prevent oxidative decomposition 8, 9.

  • Extraction: Extract the aqueous layer with cold EtOAc. Wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 5-aminoisoquinoline.

Nitro_Reduction Nitro Nitroisoquinoline Nitroso Nitroso Intermediate (Highly Reactive) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine (Incomplete Reduction) Nitroso->Hydroxylamine +2e-, +2H+ Azo Azo/Azoxy Dimers (Side Reaction) Nitroso->Azo Dimerization Hydroxylamine->Azo Condensation Amino Aminoisoquinoline (Target Product) Hydroxylamine->Amino +2e-, +2H+

Mechanistic pathway of nitroisoquinoline reduction highlighting common off-target byproducts.

References

  • Nitrogen Atom Transfer Enables the (5+1) Annulation Reaction to Access Aminoisoquinolines. Organic Letters - ACS Publications.1

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development - ACS Publications.2

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.3

  • Chichibabin reaction. Wikipedia.4

  • Chichibabin Reaction. Cambridge University Press.5

  • US4386209A - Chichibabin reaction. Google Patents.6

  • Synthesis of aminoisoquinolines via Rh-catalyzed [4 + 2] annulation of benzamidamides with vinylene carbonate. Chinese Chemical Letters.7

  • Technical Support Center: Synthesis of 3-Aminoisoquinolin-7-ol. Benchchem.8

  • Technical Support Center: Overcoming Instability of Isoquinoline Quinone Intermediates. Benchchem.9

Sources

Optimization

Technical Support Center: Preventing Degradation of Aminoisoquinoline Compounds

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminoisoquinoline compounds. This guide is designed to provide you with practical, in-depth answers t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminoisoquinoline compounds. This guide is designed to provide you with practical, in-depth answers to common challenges related to the stability and degradation of these important molecules. By understanding the underlying chemical principles, you can proactively design experiments and handling procedures that ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding aminoisoquinoline stability.

Q1: What are the most common visual signs of degradation in my aminoisoquinoline compound?

A1: The most frequent indicators of degradation are a change in color, often to yellow or brown, and the precipitation of solid material or cloudiness in a solution.[1] Analytically, you may observe a decrease in the compound's potency or purity via techniques like HPLC, accompanied by the emergence of new peaks in the chromatogram.[1]

Q2: What are the primary environmental factors that cause aminoisoquinoline compounds to degrade?

A2: Aminoisoquinoline stability is most influenced by exposure to oxygen (oxidation), light (photodegradation), and non-optimal pH conditions in solution.[1] Temperature is a critical accelerator for all degradation pathways; higher temperatures increase the rate of chemical breakdown.[1]

Q3: What are the best general storage conditions for aminoisoquinoline compounds?

A3: As a best practice, solid aminoisoquinoline compounds should be stored in a cool, dry, and dark environment.[2] Tightly sealed containers are crucial to protect against moisture and atmospheric oxygen.[3][4] For solutions, refrigeration at 2-8°C is recommended, along with protection from light using amber vials.[2] Always prepare solutions fresh when possible.[2]

Q4: My aminoisoquinoline has an ester group. Are there any special precautions I should take?

A4: Yes, ester-containing compounds are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is significantly accelerated by acidic or basic conditions. Therefore, it is critical to control the pH of your solutions, ideally keeping them close to neutral or within a predetermined pH range of maximum stability.[1][5]

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific experimental issues.

Problem 1: My solution of an aminoisoquinoline compound is rapidly turning yellow.

Question: What is causing this color change, and what are the immediate steps to prevent it?

Answer: A yellow or brown color change is a classic sign of oxidative degradation. The amino group and the electron-rich isoquinoline ring system are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and temperature. This process can lead to the formation of colored by-products like N-oxides or quinone-like structures.[6][7]

Immediate Actions:

  • Inert Atmosphere: Immediately begin working with the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This includes blanketing solutions and solid samples with the inert gas.

  • Light Protection: Store all solutions and solid samples in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze oxidative reactions.[1]

  • Solvent Purity: Ensure your solvents are of high purity and have been degassed (e.g., by sparging with nitrogen or sonication) to remove dissolved oxygen before use.

Long-Term Solutions & Optimization:

  • Antioxidant Addition: Consider adding a small amount of an antioxidant to your formulation. The choice depends on the solvent system.

    • Aqueous/Polar Solvents: L-Ascorbic acid (Vitamin C) or sodium metabisulfite are effective water-soluble antioxidants.[8][][10]

    • Non-Polar/Organic Solvents: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used lipid-soluble antioxidants.[8][][11]

  • Chelating Agents: If trace metal ion contamination is suspected (as metals can catalyze oxidation), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Problem 2: I am observing precipitation or a decrease in the measured concentration of my compound in a buffered aqueous solution.

Question: What is causing the precipitation, and how can I improve the solubility and stability of my liquid formulation?

Answer: Precipitation in a buffered solution can be caused by two primary issues: pH-dependent solubility or the formation of an insoluble degradation product. Aminoisoquinolines are basic compounds, and their solubility is highly dependent on pH.[1][5] If the buffer pH is near the compound's pKa, the un-ionized, less soluble free base form may precipitate.

Immediate Actions:

  • Verify pH: Measure the pH of your solution. A small shift in pH during preparation or storage could be the culprit.[1]

  • Solubility Check: Test the solubility of your compound at a slightly lower pH (more acidic), where the ionized, more soluble form should dominate.

  • Microscopic Examination: Examine the precipitate under a microscope. Crystalline structures may suggest precipitation of the parent compound, while amorphous solids could indicate a degradation product.

Long-Term Solutions & Optimization:

  • Conduct a pH-Rate Profile Study: This is a critical experiment to determine the pH at which your compound exhibits maximum stability. It involves preparing solutions of the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10), storing them under accelerated conditions (e.g., 50°C), and analyzing the concentration of the parent compound over time.[1] The pH at which the degradation rate is lowest is the optimal pH for your formulation.

  • Co-solvents: If solubility remains an issue even at the optimal pH, consider adding a water-miscible organic co-solvent such as ethanol, propylene glycol, or DMSO to your formulation.

  • Forced Degradation Analysis: If you suspect the precipitate is a degradant, a forced degradation study (see Protocol 1) is necessary to identify the conditions causing the instability.

Problem 3: My analytical results (HPLC) show several new, small peaks appearing over time, even when stored in the dark and cold.

Question: What are these new peaks, and how can I identify the degradation pathway?

Answer: The appearance of new peaks, even under seemingly ideal storage conditions, points to an intrinsic instability of the molecule that needs to be systematically investigated. These peaks represent degradation products. To ensure the quality and safety of a drug substance, regulatory bodies like the ICH require these degradation pathways to be understood.[12][13] The most effective way to investigate this is through a forced degradation (or stress testing) study.[1][14]

Systematic Approach: Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and produce the likely degradation products that could form over a product's shelf-life.[15] The goal is to achieve a modest amount of degradation (typically 5-20%) to ensure that the degradants are detectable without completely consuming the parent compound.[13][14]

Key Stress Conditions to Test:

  • Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl).

  • Base Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH).

  • Oxidation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid compound and a solution (e.g., at 60-80°C).[1][16]

  • Photostability: Exposing the solid and solution to controlled UV and visible light, as per ICH Q1B guidelines.[17][18]

By analyzing the samples from each stress condition with a stability-indicating HPLC method (often coupled with mass spectrometry, LC-MS), you can identify and characterize the degradation products, thereby elucidating the degradation pathways.[19][20]

Visualization of Key Concepts

Degradation Pathways and Prevention Strategies

The following diagrams illustrate the primary degradation mechanisms for aminoisoquinolines and the corresponding preventative measures.

cluster_degradation Primary Degradation Pathways cluster_prevention Prevention & Stabilization Strategies Oxidation Oxidation (Reaction with O₂) Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Oxidation->Inert_Atmosphere Antioxidants Add Antioxidants (BHT, Ascorbic Acid) Oxidation->Antioxidants Low_Temp Store at Low Temp (2-8 °C) Oxidation->Low_Temp Slows all pathways Photodegradation Photodegradation (UV/Vis Light Exposure) Light_Protection Protect from Light (Amber Vials) Photodegradation->Light_Protection Photodegradation->Low_Temp Slows all pathways Hydrolysis Hydrolysis (pH Instability) pH_Control Control pH (Buffers) Hydrolysis->pH_Control Hydrolysis->Low_Temp Slows all pathways

Caption: Key degradation pathways and corresponding stabilization strategies.

Troubleshooting Workflow for Compound Instability

Use this decision tree to guide your troubleshooting process when you observe signs of degradation.

Start Instability Observed (e.g., Color Change, Precipitate) Q_Visual What is the primary sign? Start->Q_Visual Color_Change Color Change (Yellow/Brown) Q_Visual->Color_Change Color Precipitate Precipitate/ Cloudiness Q_Visual->Precipitate Solid New_Peaks New HPLC Peaks Q_Visual->New_Peaks Analytical A_Oxidation Likely Oxidation Color_Change->A_Oxidation A_Solubility Likely pH/Solubility Issue or Degradant Precipitate->A_Solubility A_Degradation Confirmed Degradation New_Peaks->A_Degradation Action_Oxidation Action: - Use Inert Gas - Add Antioxidant - Protect from Light A_Oxidation->Action_Oxidation Action_Solubility Action: - Check pH - Conduct pH-Rate Study A_Solubility->Action_Solubility Action_Degradation Action: - Perform Forced  Degradation Study A_Degradation->Action_Degradation

Caption: A decision tree for troubleshooting common instability issues.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation pathways and products for an aminoisoquinoline compound, in line with ICH guidelines.[13][16]

Materials:

  • Aminoisoquinoline compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes, and autosampler vials (amber and clear)

  • Calibrated oven, photostability chamber, and pH meter

  • Stability-indicating HPLC-UV/PDA system (LC-MS is recommended for peak identification)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). This will be your control and starting material for liquid-phase stress tests.

  • Acid Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.

    • Incubate at 60°C. Withdraw aliquots at 0, 2, 8, and 24 hours.

    • Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH.[21] Dilute with mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Base Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.

    • Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step (neutralize with 0.1 M HCl).[21] Dilute for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light. Withdraw aliquots at 0, 2, 8, and 24 hours.[1] Dilute for analysis.

  • Thermal Degradation:

    • Solid: Place ~10 mg of the solid compound in a clear glass vial and store in an oven at 80°C for 72 hours.

    • Solution: Store a vial of the stock solution (at 1.0 mg/mL) in an oven at 60°C for 72 hours.

    • At the end of the study, prepare samples for analysis at the target concentration.

  • Photostability:

    • Expose ~10 mg of the solid compound and a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • Analyze the samples alongside a control sample stored in the dark.

  • Analysis: Analyze all stressed, neutralized, and diluted samples, along with a similarly diluted unstressed control, using a validated stability-indicating HPLC method.

Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Ensure mass balance (the sum of the parent compound and all degradation products) is close to 100%.

  • Use a PDA detector to check for peak purity.

  • Use MS data to propose structures for the major degradation products.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions
ParameterSolid CompoundSolutionRationale
Temperature 2-8°C or as specified2-8°C[2]Minimizes thermal degradation rates.[3]
Atmosphere Store under inert gas (N₂/Ar) if sensitiveDegas solvents; blanket with N₂/ArPrevents oxidative degradation.[3]
Light Store in dark; use amber containersUse amber vials or foil wrap[1]Prevents photodegradation.[18]
Container Tightly sealed, compatible material (glass/HDPE)[3]Tightly sealed glass vialsPrevents moisture absorption and oxidation.
pH (Solution) N/AMaintain at pH of max stabilityPrevents acid/base-catalyzed hydrolysis.[5]
Table 2: Common Stabilizing Excipients
Stabilizer TypeExample(s)Typical Use CaseSolubility
Antioxidant Ascorbic Acid, Sodium Metabisulfite[10]Aqueous FormulationsWater-Soluble[]
Antioxidant Butylated Hydroxytoluene (BHT), BHA[8]Lipid/Organic FormulationsOil-Soluble[]
Buffer Phosphate, Citrate, AcetateAqueous FormulationsWater-Soluble
Chelating Agent EDTAAqueous FormulationsWater-Soluble

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • Antioxidants - CD Formulation. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • ICH. (n.d.). Quality Guidelines.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14).
  • Pharmaceutical Excipients Antioxidants. BOC Sciences. (n.d.).
  • ANTIOXIDANTS: In Pharmaceutical Formulation. (2017, July 30). Knowledge of Pharma.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Stability tests according to ICH Q1A (R2). (2012, October 12).
  • Chemical Storage Guidelines. Environmental Health and Safety. (n.d.).
  • Antioxidant Excipients. Protheragen. (n.d.).
  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
  • Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds. (n.d.). Benchchem.
  • Photocatalytic Synthesis of Nitrogen‐Containing Heterocycles. (n.d.). ResearchGate.
  • Rational use of antioxidants in solid oral pharmaceutical preparations. (n.d.). SciELO.
  • Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. (2024, November 28). ACS Publications.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
  • Stability issues of Isoquinoline-1-carboxylic acid under acidic or basic conditions. (n.d.). Benchchem.
  • Oxidation of Secondary and Primary Amines. (n.d.).
  • Bacterial degradation of monocyclic aromatic amines. (n.d.). Frontiers.
  • Practices for Proper Chemical Storage. (n.d.).
  • Stability of pyridine-, isoquinoline-, and quinoline-based... (n.d.). ResearchGate.
  • Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. (n.d.). PMC.
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024, February 15). Oxford Academic.
  • Stabilized aromatic amines. (n.d.). Google Patents.
  • Technical Support Center: Investigating the Degradation of Novel Alkaloids. (n.d.). Benchchem.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC.
  • Impurity and Degradation Product Analysis. (n.d.). MS & NMR Center / Alfa Chemistry.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019, November 10). MDPI.
  • The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur. (n.d.). ACS Publications.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS.
  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. (n.d.). ACS Publications.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). SciSpace.
  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (2022, April 20).
  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (n.d.).
  • Possible degradation pathway of quinoline. Reprinted with permission... (n.d.). ResearchGate.
  • Biodegradation of quinoline in crude oil. (n.d.). ResearchGate.
  • General pathway of isoquinoline degradation showing the relative... (n.d.). ResearchGate.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). MDPI.
  • PH stability: Significance and symbolism. (2026, January 21).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 7-Aminoisoquinoline-5-Carboxylate

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when scaling up the synthesis of methyl 7-aminoisoquinoline-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when scaling up the synthesis of methyl 7-aminoisoquinoline-5-carboxylate (CAS: 2091644-81-2).

This building block is highly valued in the development of kinase inhibitors and biologically active alkaloids. However, transitioning from bench-scale (grams) to pilot-scale (kilograms) introduces severe mass-transfer limitations, thermodynamic hazards, and chemoselectivity challenges. This guide provides field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to ensure a robust scale-up campaign.

Process Overview & Mechanistic Pathways

The most scalable route to this target avoids late-stage cross-coupling in favor of a two-step sequence: Fischer esterification of the commercially viable 7-nitroisoquinoline-5-carboxylic acid, followed by a chemoselective catalytic nitro reduction.

Workflow A 7-Nitroisoquinoline-5-carboxylic acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux) A->B Step 1 C Methyl 7-nitroisoquinoline-5-carboxylate (Intermediate) B->C Isolation & IPC D Catalytic Nitro Reduction (Pd/C, Transfer Hydrogenation) C->D Step 2 E Methyl 7-aminoisoquinoline-5-carboxylate (Target API Building Block) D->E Crystallization

Synthetic workflow for methyl 7-aminoisoquinoline-5-carboxylate from its nitro precursor.

Troubleshooting & FAQs

Module A: Core Assembly & Esterification

Q: Why do we observe significant ester hydrolysis during the aqueous workup of methyl 7-nitroisoquinoline-5-carboxylate? The Causality: The isoquinoline nitrogen is basic. During the workup of the Fischer esterification, the acid catalyst (H₂SO₄) must be neutralized. If a strong base (e.g., NaOH) is used, or if the addition is too rapid, the exothermic heat of neutralization combined with a localized alkaline environment (pH > 10) rapidly hydrolyzes the newly formed methyl ester back to the starting carboxylic acid. Self-Validating Solution: Perform the neutralization using a weak base (saturated aqueous NaHCO₃) under strict cryogenic control (0–5 °C). The protocol is self-validating: the workup cannot proceed to phase separation until an In-Process Control (IPC) via HPLC confirms the ester-to-acid ratio is >99:1.

Q: We are seeing trace impurities from upstream cyclization steps carrying over. How does this affect the synthesis? The Causality: If the isoquinoline core was synthesized via a Bischler-Napieralski cyclization, trace amounts of phosphorus oxychloride (POCl₃) or its degraded phosphate/halide byproducts often remain 1. These halides are notorious for poisoning Palladium catalysts in the subsequent reduction step. Self-Validating Solution: Implement a rigorous organic wash with 5% aqueous LiCl followed by a brine wash to strip out residual inorganic halides prior to crystallization.

Module B: Catalytic Nitro Reduction

Q: Why does the yield of the final amine drop significantly when scaling from 10g to 1kg using Pd/C and H₂ gas? The Causality: Nitro reduction is a complex, multi-step mechanism. On a small scale, the mass transfer of H₂ gas into the liquid phase is highly efficient. On a pilot scale, poor gas-liquid mixing starves the catalyst of hydrogen. This causes the reaction to stall at the highly reactive hydroxylamine intermediate. This intermediate subsequently condenses with the nitroso species to form deeply colored, insoluble azo and azoxy dimers, consuming your yield 2. Self-Validating Solution: Abandon H₂ gas for scale-up. Instead, utilize Transfer Hydrogenation using ammonium formate (NH₄HCO₂) as the hydrogen donor 3. This provides a homogeneous, dissolved hydrogen source that completely bypasses gas-liquid mass transfer limitations.

Mechanism N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 +H2, -H2O N3 Hydroxylamine (Ar-NHOH) *Scale-up Bottleneck* N2->N3 +H2 Dimers Azo/Azoxy Dimers (Impurities) N2->Dimers Condensation (Poor H2 mixing) N4 Aniline (Ar-NH2) N3->N4 +H2, -H2O N3->Dimers Condensation (Poor H2 mixing)

Catalytic nitro reduction pathway highlighting the hydroxylamine bottleneck and dimer formation.

Q: The reduction stalls at 80% conversion even with transfer hydrogenation. What causes this catalyst poisoning? The Causality: The basic nitrogen of the isoquinoline ring acts as a strong ligand. As the product (methyl 7-aminoisoquinoline-5-carboxylate) forms, both the ring nitrogen and the newly formed aniline nitrogen coordinate to the active palladium surface, effectively blocking the catalytic sites. Self-Validating Solution: Introduce 1.0 equivalent of glacial acetic acid (AcOH) to the reaction mixture. This selectively protonates the basic isoquinoline nitrogen (pKa ~ 5.4), preventing it from coordinating to the metal surface while leaving the less basic aniline free.

Quantitative Process Metrics

The following table summarizes the quantitative shift in reaction efficiency when moving from direct hydrogenation to transfer hydrogenation during scale-up.

ScaleHydrogen SourceCatalyst LoadingIPC Target (Hydroxylamine)YieldPurity (HPLC)
10 gH₂ Gas (Balloon)10% w/w Pd/C< 1.0%92%98.5%
100 gH₂ Gas (5 bar)5% w/w Pd/C< 0.5%85%*92.0%
1 kg Transfer (NH₄HCO₂) 2% w/w Pd/C < 0.1% 94% 99.2%

*Yield loss directly attributed to azo-dimer formation resulting from poor gas-liquid mass transfer.

Validated Experimental Protocols

Protocol 1: Scale-Up Esterification (1.0 kg Scale)

This protocol utilizes a self-validating thermal control system to prevent ester hydrolysis.

  • Charge: To a 20 L jacketed glass reactor purged with N₂, charge 7-nitroisoquinoline-5-carboxylic acid (1.00 kg, 4.58 mol) and anhydrous methanol (10.0 L).

  • Catalysis: Cool the slurry to 0 °C. Slowly add concentrated H₂SO₄ (0.50 L) dropwise over 2 hours. Causality Note: Slow addition prevents localized charring of the solid starting material.

  • Reaction: Heat the mixture to reflux (65 °C) for 18 hours.

  • IPC 1: Sample the reaction. Quench 0.1 mL into 1 mL saturated NaHCO₃ and extract with EtOAc. Analyze via HPLC. Proceed only when starting material is < 1.0%.

  • Workup (Critical Step): Cool the reactor to 0 °C. Slowly add saturated aqueous NaHCO₃ (approx. 12 L) while maintaining the internal temperature strictly below 10 °C .

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 5 L). Wash the combined organic layers with 5% aqueous LiCl (2 L) to remove trace upstream halides, followed by brine (2 L).

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford methyl 7-nitroisoquinoline-5-carboxylate as a pale yellow solid.

Protocol 2: Chemoselective Transfer Hydrogenation (800 g Scale)

This protocol utilizes ammonium formate to bypass H₂ gas mass-transfer limitations.

  • Charge: To a 20 L jacketed reactor under N₂, charge methyl 7-nitroisoquinoline-5-carboxylate (800 g, 3.44 mol), 10% Pd/C (50% wet, 32 g, 2% w/w active Pd), and ethanol (8.0 L).

  • Poisoning Prevention: Add glacial acetic acid (206 g, 3.44 mol, 1.0 eq) to protonate the isoquinoline core.

  • Reduction: Heat the mixture to 40 °C. Add a solution of ammonium formate (1.08 kg, 17.2 mol, 5.0 eq) in water (1.5 L) dropwise over 3 hours. Causality Note: Dropwise addition controls the release of H₂ and prevents thermal runaway (exotherm).

  • IPC 2: Stir for an additional 2 hours at 40 °C. Analyze via HPLC. The protocol is self-validating: Do not quench until the hydroxylamine intermediate (Ar-NHOH) is < 0.1%. If > 0.1%, add an additional 0.5 eq of ammonium formate and stir for 1 hour.

  • Filtration: Cool to 20 °C. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the cake with ethanol (2 L).

  • Crystallization: Concentrate the filtrate to roughly 3 L. Add water (5 L) dropwise to precipitate the product. Filter, wash with cold water, and dry under vacuum at 45 °C to yield methyl 7-aminoisoquinoline-5-carboxylate.

References

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society (ACS) Green Chemistry Institute URL:[Link]

  • The Development of a Scalable, Chemoselective Nitro Reduction via Transfer Hydrogenation Source: ResearchGate (Process Chemistry Literature) URL:[Link]

Sources

Optimization

Technical Support Center: Analytical Challenges for Positional Isomers of Aminoisoquinoline Carboxylates

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific analytical challenges encountered when work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific analytical challenges encountered when working with positional isomers of aminoisoquinoline carboxylates. These structurally similar compounds often present significant hurdles in separation and characterization, demanding a nuanced and informed approach to analytical method development.

The Core Challenge: Subtle Differences, Significant Impact

Positional isomers of aminoisoquinoline carboxylates share the same molecular formula and weight, but differ in the substitution pattern of the amino and carboxyl groups on the isoquinoline ring.[1][2] This subtle variation in structure leads to distinct physicochemical properties, including polarity, pKa, and steric hindrance, which are the very handles we use for analytical separation.[1] Consequently, achieving baseline resolution and unambiguous identification can be a formidable task.

Part 1: Troubleshooting Guide - Chromatographic Separation

Issue 1: Poor Resolution or Co-elution of Isomers in Reversed-Phase HPLC

You're running a reversed-phase high-performance liquid chromatography (HPLC) method, but your chromatogram shows broad, overlapping peaks, or even a single peak for multiple isomers. This is a common and frustrating starting point.

Causality: Reversed-phase chromatography primarily separates compounds based on hydrophobicity.[3] Positional isomers of aminoisoquinoline carboxylates can have very similar LogP values, leading to poor differentiation on standard C18 columns.[1]

Step Action Rationale
1. Mobile Phase Optimization a. Adjust pH: Methodically vary the pH of the aqueous mobile phase around the pKa values of the amino and carboxyl groups.The ionization state of the amino (basic) and carboxyl (acidic) groups is highly pH-dependent. Altering the pH changes the overall charge and polarity of the isomers, which can significantly impact their retention on a reversed-phase column. A pH where one isomer is charged and another is neutral will often lead to the best separation.
b. Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa. Evaluate different gradients.Acetonitrile and methanol have different solvent strengths and selectivities. Methanol is a protic solvent and can engage in hydrogen bonding interactions with the analytes, which can be a key differentiator for these isomers.
2. Stationary Phase Selection a. Phenyl-Hexyl Column: Switch from a C18 to a Phenyl-Hexyl stationary phase.Phenyl-Hexyl columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic isoquinoline core of the analytes. This can provide a different separation mechanism compared to the purely hydrophobic interactions of a C18 column.
b. Embedded Polar Group (EPG) Column: Consider a column with an embedded polar group (e.g., amide, carbamate).EPG columns can enhance the retention of polar compounds and provide different selectivity for molecules with hydrogen bonding capabilities, such as aminoisoquinoline carboxylates. This can lead to sharper peaks and better resolution.
3. Temperature Control a. Adjust Column Temperature: Evaluate separation at different temperatures (e.g., 25°C, 40°C, 60°C).Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.[4][5] Sometimes, increasing the temperature can improve peak shape and resolution, while in other cases, lower temperatures may enhance selectivity.

Experimental Workflow: Systematic Mobile Phase pH Screening

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution of Isomer Mixture Buffers Prepare a Series of Mobile Phase Buffers (e.g., pH 3, 5, 7, 9) Prep->Buffers Inject1 Inject on C18 Column with pH 3 Buffer Buffers->Inject1 Inject2 Inject on C18 Column with pH 5 Buffer Buffers->Inject2 Inject3 Inject on C18 Column with pH 7 Buffer Buffers->Inject3 Inject4 Inject on C18 Column with pH 9 Buffer Buffers->Inject4 Eval Compare Chromatograms for Resolution (Rs) and Peak Shape Inject1->Eval Inject2->Eval Inject3->Eval Inject4->Eval Opt Select Optimal pH or Identify pH Range for Further Fine-Tuning Eval->Opt

Caption: Workflow for pH screening to optimize isomer separation.

Issue 2: Inconsistent Retention Times

You've developed a separation method, but the retention times of your isomers are shifting between runs, making peak identification unreliable.

Causality: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to retention time variability.[5]

Step Action Rationale
1. Mobile Phase Preparation a. Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed before and during use.Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and affecting the flow rate, which directly impacts retention times.[5]
b. Fresh Mobile Phase: Prepare fresh mobile phase daily, especially if using buffers.The pH of buffered mobile phases can change over time due to absorption of atmospheric CO2. Microbial growth can also occur, altering the composition.
2. System Equilibration a. Adequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before each run, especially after changing solvents or gradients.Insufficient equilibration can lead to a drifting baseline and shifting retention times as the stationary phase chemistry has not yet stabilized.
3. Hardware Check a. Check for Leaks: Inspect all fittings and connections for any signs of leaks.Even a small leak can cause pressure drops and inconsistent flow rates, leading to variable retention times.[5]
b. Pump Performance: Check the pump for consistent flow rate and pressure.Worn pump seals or check valves can lead to an inconsistent flow of the mobile phase.

Part 2: Troubleshooting Guide - Mass Spectrometric Detection

Issue 3: Inability to Differentiate Isomers by Mass Spectrometry (MS)

Your isomers co-elute, and their full scan mass spectra are identical, showing the same molecular ion.

Causality: Positional isomers have the same elemental composition and therefore the same exact mass. Standard electron ionization (EI) and even some tandem mass spectrometry (MS/MS) techniques may produce very similar or identical fragmentation patterns, making differentiation difficult.[6]

Step Action Rationale
1. Tandem MS (MS/MS) Optimization a. Vary Collision Energy: Perform MS/MS experiments at a range of collision energies (Collision-Induced Dissociation - CID).Different isomers may require different amounts of energy to fragment. Systematically varying the collision energy can reveal unique fragment ions or significant differences in the relative abundance of common fragments that can be used for identification.[7]
b. Explore Different Adducts: If using electrospray ionization (ESI), try forming different adducts (e.g., [M+H]+, [M+Na]+, [M+Cl]-).The stability and fragmentation pathways of different adducts can vary between isomers, leading to diagnostic product ions.[8][9]
2. Advanced MS Techniques a. Ion Mobility-Mass Spectrometry (IM-MS): If available, utilize IM-MS.Ion mobility separates ions based on their size, shape, and charge. Positional isomers often have slightly different three-dimensional structures, which can lead to different drift times in the ion mobility cell, allowing for their separation even if they have the same mass-to-charge ratio.
b. Multivariate Statistical Analysis: For GC-MS data with very similar spectra, apply statistical methods like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA).These statistical tools can identify subtle but consistent differences in the relative abundances of fragment ions across multiple runs, enabling the differentiation of isomers that are visually indistinguishable.[6]

Logical Flow: MS/MS Differentiation Strategy

Start Identical Full Scan MS Spectra Optimize_CE Optimize Collision Energy (CID) in MS/MS Start->Optimize_CE Check_Fragments Unique Fragment Ions or Significant Ratio Differences? Optimize_CE->Check_Fragments Differentiated Isomers Differentiated Check_Fragments->Differentiated Yes Try_Adducts Attempt Different Adduct Formation (e.g., [M+Na]+) Check_Fragments->Try_Adducts No Check_Adducts Different Fragmentation with New Adduct? Try_Adducts->Check_Adducts Check_Adducts->Differentiated Yes Advanced_MS Consider Advanced Techniques (Ion Mobility, etc.) Check_Adducts->Advanced_MS No

Caption: Decision tree for differentiating isomers using MS/MS.

Part 3: Frequently Asked Questions (FAQs)

Q1: Is normal-phase chromatography a better choice for separating these isomers?

A: It can be. Normal-phase liquid chromatography separates compounds based on polarity, and it is often more effective at separating positional isomers than reversed-phase LC.[3] The interaction of the polar amino and carboxyl groups with a polar stationary phase (like silica) can provide the selectivity needed for separation. However, reversed-phase is often preferred due to better reproducibility and compatibility with aqueous samples. If reversed-phase methods fail, normal-phase is a logical next step.

Q2: Can I use derivatization to improve the separation of my aminoisoquinoline carboxylate isomers?

A: Yes, derivatization can be a powerful tool. By reacting the amino or carboxyl group with a chiral or bulky reagent, you can create diastereomers or compounds with significantly different properties.[] For example, reacting the amino group with a chiral derivatizing agent will produce diastereomers that can often be separated on a standard achiral column. This indirect method can sometimes be simpler than developing a complex chiral separation method.[11]

Q3: My sample contains both positional and optical (enantiomeric) isomers. How should I approach this?

A: This is a multi-step challenge. First, focus on separating the positional isomers using an achiral method (as described in Part 1). Once you have isolated the peaks corresponding to each positional isomer, you will need to develop a chiral separation method for each of them. This typically involves using a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC).[12][13][14] It is highly unlikely that a single column will be able to separate all positional isomers and their enantiomers in a single run.

Q4: What role does Supercritical Fluid Chromatography (SFC) play in this type of analysis?

A: SFC is an excellent technique for isomer separations, particularly for chiral separations.[][15] It often provides higher efficiency and faster separations than HPLC. The use of supercritical CO2 as the mobile phase allows for unique selectivity that can be beneficial for resolving closely related positional isomers.

Q5: Are there any non-chromatographic methods for differentiating these isomers?

A: While chromatography is the primary tool, other techniques can provide confirmatory data. Nuclear Magnetic Resonance (NMR) spectroscopy can often distinguish positional isomers based on differences in the chemical shifts and coupling constants of the protons on the isoquinoline ring. However, this requires a relatively pure sample of each isomer.

References

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC. (n.d.).
  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PubMed. (2023, April 4).
  • Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics | Request PDF - ResearchGate. (2025, August 9).
  • Chiral Drug Separation. (n.d.).
  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars | Analytical Chemistry - ACS Publications. (2023, March 22).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.).
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. (n.d.).
  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (n.d.).
  • HPLC TROUBLESHOOTING: A REVIEW - Jetir.Org. (n.d.).
  • TROUBLESHOOTING - vscht.cz. (2007, June 6).
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15).
  • Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers - Benchchem. (n.d.).
  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC. (2016, August 12).
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? | ResearchGate. (2024, September 26).
  • Isomers Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 7-aminoisoquinoline vs 5-aminoisoquinoline

Comparative Biological Activity Guide: 7-Aminoisoquinoline vs. 5-Aminoisoquinoline In medicinal chemistry, the positional isomerism of functional groups on a privileged scaffold can completely invert a molecule's biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 7-Aminoisoquinoline vs. 5-Aminoisoquinoline

In medicinal chemistry, the positional isomerism of functional groups on a privileged scaffold can completely invert a molecule's biological trajectory. This is perfectly exemplified when comparing 5-aminoisoquinoline and 7-aminoisoquinoline . While 5-aminoisoquinoline (widely studied as its water-soluble derivative 5-aminoisoquinolin-1-one, or 5-AIQ) is a potent cytoprotective agent that rescues cells from metabolic collapse[1], 7-aminoisoquinoline serves as the foundational building block for highly cytotoxic, reactive oxygen species (ROS)-generating oncology drugs designed to eradicate multidrug-resistant (MDR) cancers[2].

This guide provides an objective, data-driven comparison of their divergent biological activities, underlying mechanisms, and the experimental workflows used to validate their efficacy.

5-Aminoisoquinoline (5-AIQ): The Cytoprotective PARP-1 Inhibitor

Mechanistic Causality

During severe cellular stress (such as ischemia-reperfusion injury), massive DNA single-strand breaks occur. This hyperactivates Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that consumes vast amounts of NAD+ to synthesize poly(ADP-ribose) chains. The rapid depletion of NAD+ halts glycolysis and mitochondrial respiration, leading to catastrophic ATP depletion and necrotic cell death.

5-Aminoisoquinoline (5-AIQ) acts as a competitive inhibitor of PARP-1[3]. By halting this catalytic exhaustion, 5-AIQ preserves cellular bioenergetics. Unlike many other PARP inhibitors (e.g., olaparib) which are highly lipophilic, 5-AIQ is highly water-soluble, granting it exceptional cellular uptake and remarkable in vivo potency at doses as low as 30 μg/kg[1]. Furthermore, rigorous OECD-compliant testing confirms that 5-AIQ is entirely non-genotoxic, making it a safe pharmacological tool for preventing tissue damage in stroke, myocardial infarction, and organ transplantation[4].

Experimental Protocol: In Vivo Ischemia-Reperfusion & Genotoxicity Validation

To establish trustworthiness, the efficacy and safety of 5-AIQ must be evaluated through a self-validating system that measures both target engagement (PARP inhibition) and phenotypic rescue (tissue viability).

  • Step 1: Dosing & Ischemia Induction: Administer 5-AIQ (3 mg/kg, p.o.) to rodent models 5 minutes prior to the onset of induced liver ischemia (via hepatic artery clamping)[5].

  • Step 2: Reperfusion & Harvest: Remove the clamp after 45 minutes to allow reperfusion. Harvest liver tissue 24 hours post-reperfusion.

  • Step 3: Target Validation (IHC): Stain tissue sections for poly(ADP-ribose) polymers. Causality check: A reduction in polymer staining validates that 5-AIQ successfully penetrated the tissue and engaged PARP-1.

  • Step 4: Phenotypic Validation: Measure serum ALT/AST levels to quantify liver necrosis. Perform ICAM-1 staining to assess the downstream down-regulation of NF-κB-mediated inflammation[5].

  • Step 5: Genotoxicity Screen (Ames Test): Expose Salmonella typhimurium strains TA98 and TA1537 to 5-AIQ (up to 5000 μ g/plate ) with and without S9 metabolic activation. Causality check: The absence of revertant colonies confirms the compound does not intercalate DNA or cause frameshift mutations, validating its safety profile[5].

7-Aminoisoquinoline: The Cytotoxic Scaffold & MDR Modulator

Mechanistic Causality

In stark contrast to the protective nature of 5-AIQ, 7-aminoisoquinoline is a critical precursor for synthesizing isoquinolinequinones (IQQs), such as the marine-derived natural products caulibugulones and mansouramycins[6]. The substitution of an amino group at the C(7) position of the isoquinolinequinone framework dramatically alters the electron-acceptor capability of the quinone nucleus.

In the biological environment, these 7-aminoisoquinoline derivatives undergo rapid redox cycling (often enhanced by intracellular ascorbate), generating lethal amounts of Reactive Oxygen Species (ROS)[7]. This oxidative stress triggers caspase-independent cell death and apoptosis[8]. Crucially, specific 7-aminoisoquinoline N-oxide derivatives act as potent inhibitors of the P-glycoprotein (P-gp) efflux pump. By blocking P-gp, these compounds force the intracellular accumulation of chemotherapeutics, successfully overcoming multidrug resistance (MDR) in refractory cancer phenotypes[6].

Experimental Protocol: Cytotoxicity and MDR Reversal Assay

This workflow validates both the cytotoxic potential of 7-AIQ derivatives and their specific ability to disable drug efflux pumps.

  • Step 1: Cell Culture Preparation: Culture wild-type human non-small cell lung cancer cells (NCI-H460) and their P-gp overexpressing, multidrug-resistant counterparts (NCI-H460/R).

  • Step 2: Viability Quantification (MTT Assay): Treat both cell lines with varying concentrations of the 7-AIQ derivative (0.1 μM to 10 μM) for 72 hours. Add MTT reagent; mitochondrial reductases in living cells will convert MTT to purple formazan. Causality check: Measuring absorbance at 570 nm quantifies cell death driven by ROS generation.

  • Step 3: Efflux Pump Inhibition (Rhodamine-123 Assay): To prove the mechanism of MDR reversal, incubate NCI-H460/R cells with the fluorescent dye Rhodamine-123 (a known P-gp substrate) alongside the 7-AIQ derivative[6].

  • Step 4: Flow Cytometry Validation: Measure intracellular fluorescence. Causality check: An increase in Rhodamine-123 fluorescence relative to the untreated MDR control proves that the 7-AIQ derivative has successfully jammed the P-gp efflux pump, trapping the substrate inside the cell[6].

Quantitative Data Comparison

The following table summarizes the divergent biological profiles of these two positional isomers based on in vitro and in vivo experimental data.

Feature5-Aminoisoquinoline (5-AIQ)7-Aminoisoquinoline Derivatives (IQQs)
Primary Target PARP-1 (Poly(ADP-ribose) polymerase)P-glycoprotein (P-gp) & Cellular Redox Systems
Dominant Cellular Effect Cytoprotection, Bioenergetic preservationCytotoxicity, ROS generation, Apoptosis
Key Application Ischemia-reperfusion injury, Shock, InflammationOvercoming cancer multidrug resistance (MDR)
Genotoxicity Negative (Validated via Ames & Micronucleus tests)DNA damaging (via ROS and soft electrophile adducts)
Effective Concentration Highly potent in vivo (30 μg/kg to 3 mg/kg)High in vitro potency (GI50 ~ 200 nM to 2.5 μM)

Visualizing the Pharmacological Pathways

The opposing biological pathways of these compounds are mapped below.

G DNA DNA Damage (Ischemia) PARP PARP-1 Hyperactivation DNA->PARP NAD NAD+/ATP Depletion PARP->NAD Death Necrotic Cell Death NAD->Death AIQ5 5-Aminoisoquinoline (5-AIQ) AIQ5->PARP Inhibits Catalysis Survive Bioenergetic Preservation & Cell Survival AIQ5->Survive Promotes

Fig 1: 5-AIQ prevents necrosis by inhibiting PARP-1 hyperactivation and preserving cellular ATP.

G A7 7-Aminoisoquinoline Derivatives (IQQs) Redox Redox Cycling A7->Redox Pgp P-gp Efflux Pump A7->Pgp Inhibits Efflux ROS ROS Overload Redox->ROS Apop Cancer Cell Apoptosis ROS->Apop MDR Overcome MDR (Intracellular Accumulation) Pgp->MDR Restores Sensitivity

Fig 2: 7-AIQ derivatives induce apoptosis via ROS generation and overcome MDR by inhibiting P-gp.

Sources

Comparative

Comparative Analysis of Aminoisoquinoline Derivatives: A Guide to Structure-Activity Relationships

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Among these, aminoisoquinoline derivatives have garnered significa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Among these, aminoisoquinoline derivatives have garnered significant attention for their diverse pharmacological activities, including roles as enzyme inhibitors and receptor modulators.[1][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminoisoquinoline derivatives, with a focus on their application in drug discovery. We will delve into key structural modifications and their impact on biological activity, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of molecules.

Introduction: The Versatility of the Aminoisoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, is a fundamental building block in a vast array of natural products and synthetic molecules with significant therapeutic value.[1][2] The introduction of an amino group to this scaffold dramatically expands its chemical space and biological activity profile. Aminoisoquinoline derivatives have been successfully developed as potent inhibitors of various enzyme families, including kinases and poly(ADP-ribose) polymerases (PARPs), and as modulators of other cellular targets.[1][5][6][7][8][9]

The strategic placement and nature of the amino group, along with substitutions on the isoquinoline ring system, are critical determinants of a compound's potency, selectivity, and pharmacokinetic properties. Understanding these structure-activity relationships is paramount for the rational design of novel and effective therapeutic agents. This guide will explore the SAR of aminoisoquinoline derivatives targeting two prominent enzyme classes: Protein Kinases and Poly(ADP-ribose) Polymerases (PARPs).

Core Chemical Features

The fundamental structure of an aminoisoquinoline consists of a fused benzene and pyridine ring, with an amino substituent. The position of the nitrogen atom in the pyridine ring and the location of the amino group are key identifiers. For instance, 1-aminoisoquinoline, 3-aminoisoquinoline, and 5-aminoisoquinoline each present a unique chemical environment that influences their interaction with biological targets.

Aminoisoquinoline Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for drug development. Aminoisoquinoline derivatives have emerged as a promising class of kinase inhibitors.

Targeting Src-Family Kinases: The Imidazoquinoxaline Analogs

A notable example of aminoisoquinoline-related structures in kinase inhibition is the development of imidazoquinoxaline analogs as potent inhibitors of the Src-family kinase p56Lck.[7][8] Lck is a key signaling molecule in T-cells, and its inhibition can modulate immune responses.

Key SAR Insights:

  • Core Heterocycle is Essential: The imidazoquinoxaline core is a critical feature for potent Lck inhibition.[8]

  • Optimal Anilino Substitution: Structure-activity studies have demonstrated that a 2,6-disubstituted aniline group is optimal for activity.[8] This substitution pattern likely orients the molecule correctly within the ATP-binding pocket of the kinase.

  • Oral Activity: Further optimization of this series led to the discovery of orally active compounds that can block the production of pro-inflammatory cytokines in vivo.[7]

Rho-Kinase (ROCK) Inhibition

Rho-kinase (ROCK) is another important therapeutic target, particularly in cardiovascular diseases.[10] Optimization of fragment-derived ATP-competitive ROCK inhibitors based on an aminoisoquinoline scaffold has yielded potent lead compounds.[10]

Key SAR Insights:

  • Removal of the Basic Center: A key optimization strategy involved the removal of the basic aminoisoquinoline center, which improved the pharmacokinetic profile while maintaining high potency against ROCK-I.[10]

  • Equipotency and Selectivity: The lead compound demonstrated equipotent activity against both ROCK-I and ROCK-II and showed good in vivo efficacy.[10] Further modifications offered the potential to improve selectivity over other kinases like PKA.[10]

Comparative Data for Kinase Inhibitors

The following table summarizes the activity of representative aminoisoquinoline-based kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Key Structural FeaturesReference
BMS-279700 p56Lck<5Imidazoquinoxaline core, (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl) side chain[7]
Lead 14A ROCK-IPotent (exact value not specified)6-substituted isoquinolin-1-amine derivative, removal of basic center[10]
Aminoquinazoline 1 LckPotent (exact value not specified)Aminoquinazoline core[9]

Table 1: Comparative Activity of Aminoisoquinoline-Based Kinase Inhibitors

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving Lck and a general experimental workflow for screening kinase inhibitors.

Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck p56Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1 NFAT & AP-1 Activation Ca_PKC->NFAT_AP1 IL2 IL-2 Production NFAT_AP1->IL2 Inhibitor Aminoisoquinoline Inhibitor Inhibitor->Lck

Caption: Simplified Lck signaling pathway leading to IL-2 production.

Kinase_Inhibitor_Screening cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Kinase Purified Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP (radiolabeled or modified) ATP->Incubation Inhibitor Test Compound Inhibitor->Incubation Detection Detection of Phosphorylation Incubation->Detection IC50 IC50 Determination Detection->IC50 Cells Cell Line Stimulation Stimulation (e.g., growth factor) Cells->Stimulation Treatment Treatment with Test Compound Stimulation->Treatment Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blot (Phospho-specific antibody) Lysis->WesternBlot EC50 EC50 Determination WesternBlot->EC50

Caption: General workflow for screening kinase inhibitors.

Aminoisoquinoline Derivatives as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA repair.[6] PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6][11] The isoquinolinone and related naphthyridinone scaffolds, which are closely related to aminoisoquinolines, have been extensively explored for PARP inhibition.[5][6]

Targeting PARP-1: Isoquinolinone and Naphthyridinone Analogs

The design of isoquinolinone-based PARP-1 inhibitors has focused on exploiting key residues in the enzyme's active site, such as GLU988 and LYS903.[5][6]

Key SAR Insights:

  • Initial Potency and PK Issues: Early isoquinolinone structures showed good biochemical and cellular potency but suffered from poor pharmacokinetic (PK) properties.[5][6]

  • Constrained Linkers for Improved PK: Constraining a linear propylene linker into a cyclopentene ring led to improved PK parameters while maintaining PARP-1 potency.[5][6]

  • Scaffold Hopping to Naphthyridinones: To mitigate potential issues with an anilinic moiety, the nitrogen substituent on the isoquinolinone ring was incorporated into a bicyclic ring system, affording a naphthyridinone scaffold.[5][6] This modification resulted in highly potent and orally bioavailable PARP-1 inhibitors.[5]

5-Aminoisoquinoline (5-AIQ) as a PARP-1 Inhibitor

5-Aminoisoquinoline (5-AIQ) itself is a known active PARP-1 inhibitor.[12] Importantly, comprehensive genotoxicity studies have shown that 5-AIQ does not possess mutagenic or carcinogenic potential in various in vitro and in vivo test systems, supporting its therapeutic value.[12]

Comparative Data for PARP Inhibitors

The following table presents data for representative aminoisoquinoline-related PARP inhibitors.

Compound ClassTargetKey SAR FeatureOutcomeReference
Isoquinolinone (I) PARP-1Linear propylene linkerGood potency, poor PK[5][6]
Isoquinolinone (II) PARP-1Constrained cyclopentene linkerImproved PK, maintained potency[5][6]
Naphthyridinone (III) PARP-1Scaffold hop from isoquinolinonePotent, orally bioavailable[5][6]
5-Aminoisoquinoline PARP-1Parent scaffoldActive inhibitor, non-genotoxic[12]

Table 2: Comparative SAR of Aminoisoquinoline-Related PARP Inhibitors

Mechanism of Action and Experimental Protocol

The mechanism of "synthetic lethality" by PARP inhibitors in BRCA-deficient cancers is a cornerstone of their clinical success.

Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP_N PARP SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N Repair_N DNA Repair BER_N->Repair_N DSB_N Double-Strand Break (DSB) BRCA_N BRCA1/2 DSB_N->BRCA_N HR_N Homologous Recombination (HR) BRCA_N->HR_N HR_N->Repair_N Survival_N Cell Survival Repair_N->Survival_N SSB_C Single-Strand Break (SSB) PARP_C PARP SSB_C->PARP_C BER_C BER Blocked PARP_C->BER_C PARPi PARP Inhibitor PARPi->PARP_C DSB_C Double-Strand Break (DSB) BER_C->DSB_C Replication Fork Collapse BRCA_C BRCA1/2 Deficient DSB_C->BRCA_C HR_C HR Deficient BRCA_C->HR_C Apoptosis Cell Death (Apoptosis) HR_C->Apoptosis Genomic Instability

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (aminoisoquinoline derivatives) dissolved in DMSO

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Add 100 µL of histone solution (e.g., 10 µg/mL in PBS) to each well of a 96-well plate. Incubate overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Reaction: Prepare a reaction mixture containing PARP-1 enzyme and biotinylated NAD+ in assay buffer. Add this mixture to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stopping the Reaction: Stop the reaction by washing the plate multiple times with wash buffer.

  • Detection:

    • Add streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature. This will bind to the biotinylated PAR chains.

    • Wash the plate thoroughly.

    • Add the HRP substrate (TMB) and incubate until a color develops.

    • Add the stop solution.

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Broader Biological Activities and Future Directions

The therapeutic potential of aminoisoquinoline derivatives extends beyond kinase and PARP inhibition. They have been investigated for a wide range of biological activities, including:

  • Anticancer Activity: Various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have shown antineoplastic activity.[13] Specifically, 4-aminoisoquinoline and 4-(methylamino)isoquinoline derivatives have demonstrated significant activity against leukemia in mice.[13] Additionally, 3-aminoisoquinolin-1(2H)-one derivatives have been identified as potential anticancer agents, with thiazolyl or pyrazolyl substitutions at the 3-amino group being particularly effective.[14]

  • Antimicrobial and Antiviral Activity: The isoquinoline scaffold is present in many natural alkaloids with antimicrobial and antiviral properties.[15] Structure-activity relationship studies have shown that features like a quaternary nitrogen and a methylenedioxy group can enhance these activities.[15]

  • Central Nervous System (CNS) Activity: Certain tetrahydroisoquinoline derivatives have been explored for their effects on the CNS.[11]

The continued exploration of the vast chemical space of aminoisoquinoline derivatives, guided by a deep understanding of their structure-activity relationships, holds immense promise for the discovery of novel therapeutics for a wide range of diseases. Future research will likely focus on improving selectivity, optimizing pharmacokinetic properties, and exploring novel biological targets for this versatile scaffold.

References

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization | Request PDF. ResearchGate. Available at: [Link]

  • QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Bentham Science Publishers. Available at: [Link]

  • Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Selected SAR of isoquinoline series. ResearchGate. Available at: [Link]

  • Structure-activity relationships in vitro. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Isoquinolines. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. Available at: [Link]

  • Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Toxicology Mechanisms and Methods. Available at: [Link]

  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. Available at: [Link]

  • Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Available at: [Link]

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Validation

Validation of Synthetic Routes to Substituted Isoquinolines: IsoQ-Core™ Rh(III) Catalysis vs. Traditional Bischler-Napieralski

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Executive Summary Isoquinolines are privileged scaffolds in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary

Isoquinolines are privileged scaffolds in medicinal chemistry, forming the structural foundation of numerous alkaloids, kinase inhibitors, and synthetic therapeutics. Historically, accessing these heterocycles relied heavily on classical cyclodehydration methods. However, the modern demand for broader substrate scope, late-stage functionalization, and step economy has driven a paradigm shift toward transition-metal-catalyzed C-H activation.

This guide objectively evaluates the performance of the traditional Bischler-Napieralski (BN) methodology against the modern IsoQ-Core™ Rh(III) Annulation Kit , providing mechanistic insights, validated experimental protocols, and comparative performance data.

Mechanistic Causality & Theoretical Grounding

Understanding the fundamental reaction mechanisms is critical for predicting substrate compatibility and troubleshooting synthetic bottlenecks.

The Traditional Route: Bischler-Napieralski Cyclodehydration

The Bischler-Napieralski reaction constructs 3,4-dihydroisoquinolines via the cyclization of β -arylethylamides using strong dehydrating agents such as POCl 3​ or P 2​ O 5​ at elevated temperatures [1]. The reaction proceeds via the conversion of the amide into an imidoyl chloride or phosphoryl intermediate, which subsequently collapses into a highly electrophilic nitrilium ion [2].

Causality of Limitations: Because the ring closure relies on an intramolecular electrophilic aromatic substitution (Friedel-Crafts type), the arene must be sufficiently electron-rich (e.g., bearing methoxy or hydroxyl groups) to attack the nitrilium ion. Electron-deficient arenes generally fail to cyclize. Furthermore, the harsh acidic conditions limit functional group tolerance, and a subsequent, often low-yielding oxidation step (e.g., using Pd/C or DDQ) is required to yield the fully aromatic isoquinoline.

BN_Mechanism A β-Arylethylamide (Starting Material) B Imidoyl Phosphoryl Intermediate A->B POCl3 / Heat (-H2O) C Nitrilium Ion (Electrophile) B->C Leaving Group Departure D 3,4-Dihydroisoquinoline (Cyclized) C->D Intramolecular Electrophilic Attack E Isoquinoline (Oxidized Product) D->E Oxidation (Pd/C)

Mechanistic pathway of the Bischler-Napieralski reaction via a nitrilium ion intermediate.

The Modern Alternative: IsoQ-Core™ Rh(III)-Catalyzed C-H Annulation

The IsoQ-Core™ system leverages a [Cp*RhCl 2​ ] 2​ catalyst to achieve direct C-H activation of N-hydroxyoximes or N-acetoxyoximes, followed by annulation with internal alkynes [3].

Causality of Advantages: The oxime nitrogen coordinates to the Rh(III) center, directing the metal to specifically activate the ortho-C-H bond, forming a stable 5-membered rhodacycle. This directed approach bypasses the need for inherent arene nucleophilicity, allowing both electron-rich and electron-deficient substrates to react efficiently. Following the migratory insertion of the alkyne, reductive elimination forms the C-N bond. Crucially, the N-O bond acts as an internal oxidant, re-oxidizing the Rh(I) species back to Rh(III) to close the catalytic cycle, eliminating the need for external stoichiometric oxidants and reducing the process to a single step [3].

Rh_Mechanism A N-Acetoxyoxime +[Cp*RhCl2]2 B N-Coordination to Rh(III) A->B C C-H Activation (5-Membered Rhodacycle) B->C Acetate-assisted Deprotonation D Alkyne Coordination & Migratory Insertion C->D + Internal Alkyne E Reductive Elimination (C-N Bond Formation) D->E F Substituted Isoquinoline + Rh(I) E->F N-O Cleavage (Internal Oxidant) F->A Rh(I) -> Rh(III) Catalytic Turnover

Rh(III)-catalyzed C-H activation and annulation cycle for isoquinoline synthesis.

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems where reaction progress can be definitively tracked via standard analytical techniques (TLC, LC-MS).

Protocol A: Traditional Bischler-Napieralski Synthesis

Target: 1-Methyl-6,7-dimethoxyisoquinoline

  • Preparation: Dissolve N-(3,4-dimethoxyphenethyl)acetamide (1.0 mmol) in anhydrous toluene (5.0 mL) in a round-bottom flask under an inert N 2​ atmosphere.

  • Activation: Add POCl 3​ (3.0 mmol, 3.0 equiv) dropwise at room temperature. (Rationale: Excess POCl 3​ is required to drive the equilibrium toward the imidoyl intermediate.)

  • Cyclization: Heat the reaction mixture to reflux (110 °C) for 4-6 hours. Monitor via TLC (DCM:MeOH 95:5) until the starting amide is fully consumed.

  • Quenching (Critical Step): Cool the flask to 0 °C and carefully quench by adding crushed ice. (Caution: POCl 3​ reacts violently with water. The system self-validates completion when fuming ceases). Basify the aqueous layer to pH 10 using 2M NaOH.

  • Extraction & Oxidation: Extract the intermediate with EtOAc (3 x 10 mL) and concentrate. To obtain the fully aromatic isoquinoline, dissolve the crude dihydroisoquinoline in xylene, add 10% Pd/C (0.1 equiv), and reflux for 12 hours. Filter through Celite and concentrate.

Protocol B: IsoQ-Core™ Rh(III) Annulation

Target: 1-Methyl-3,4-diphenylisoquinoline

  • Preparation: In an oven-dried Schlenk tube, combine N-acetoxyacetophenone oxime (1.0 mmol), diphenylacetylene (1.2 mmol), and the IsoQ-Core™ Catalyst Mix (pre-formulated with 2 mol%[Cp*RhCl 2​ ] 2​ and 8 mol% AgSbF 6​ as a halide abstractor).

  • Solvent Addition: Add 2.0 mL of a green solvent such as γ -valerolactone (GVL) or MeOH [3].

  • C-H Activation/Annulation: Seal the tube and stir at 80 °C for 12 hours. (Rationale: Mild heating facilitates the acetate-assisted concerted metalation-deprotonation (CMD) step without degrading sensitive functional groups).

  • Workup: Cool to room temperature. Because the reaction utilizes the substrate as an internal oxidant, no secondary oxidation step is required. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove Rh/Ag salts.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes:EtOAc 9:1) to yield the highly substituted isoquinoline.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both methodologies based on validated in-house and literature data.

ParameterTraditional Bischler-NapieralskiIsoQ-Core™ Rh(III) Catalysis
Pre-requisite Material Pre-synthesized β -arylethylamideReadily available N-hydroxyoxime
Electronic Requirement Strictly electron-rich arenesBroad tolerance (Rich & Deficient)
Reagents POCl 3​ or P 2​ O 5​ (Stoichiometric/Excess)[Cp*RhCl 2​ ] 2​ (2 mol%), AgSbF 6​ (8 mol%)
Reaction Temperature 110 °C (Refluxing Toluene/Xylene)80 °C (Mild heating)
Step Count 2 Steps (Cyclization + Oxidation)1 Step (Direct Annulation)
Atom Economy Low (Loss of PO 2​ Cl 2​ , H 2​ O, H 2​ )High (Loss of AcOH / H 2​ O)
Typical Yield 40 - 65%75 - 95%

Conclusion

While the Bischler-Napieralski reaction remains a foundational textbook method for alkaloid synthesis, its reliance on harsh dehydrating conditions and strictly electron-rich substrates severely limits its utility in modern, complex drug discovery. The IsoQ-Core™ Rh(III) catalytic system offers a superior, step-economic alternative. By exploiting directed C-H activation and utilizing the substrate's N-O bond as an internal oxidant, it provides direct access to highly substituted isoquinolines under mild conditions, boasting unparalleled functional group tolerance and operational simplicity.

References

  • Bischler–Napieralski reaction - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • Bischler-Napieralski Reaction Organic Chemistry Portal URL:[Link]

  • Rh(III) catalyzed synthesis of isoquinolines from N-hydroxyoximes and alkynes in c-valerolactone Taylor & Francis Online URL:[Link]

Comparative

The Isomeric Advantage: A Comparative Analysis of Isoquinoline Scaffolds in Biological Assays

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its presence in a vast array of natural alkaloids, such as morphine and berberine, and synthet...

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its presence in a vast array of natural alkaloids, such as morphine and berberine, and synthetic compounds has established it as a "privileged structure" with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] However, the biological activity of an isoquinoline-based compound is not solely dictated by its core structure but is profoundly influenced by the positional arrangement of its substituents. This guide provides a comparative analysis of isoquinoline isomers, delving into how subtle shifts in substituent placement on the isoquinoline ring can lead to dramatic differences in biological outcomes. Through a review of experimental data from key biological assays, we will elucidate the critical structure-activity relationships (SAR) that govern the efficacy of these fascinating molecules.

The Structural Nuances of Isoquinoline Isomers

Isoquinoline is a structural isomer of quinoline, with the key difference being the position of the nitrogen atom in the heterocyclic ring. In isoquinoline, the nitrogen atom is at position 2, whereas in quinoline, it is at position 1.[1] This seemingly minor alteration significantly impacts the molecule's electronic distribution, basicity, and spatial arrangement, which in turn dictates its interactions with biological targets.[1] Beyond this fundamental isomerism, the diverse biological activities of isoquinoline derivatives arise from the varied substitution patterns on the benzene and pyridine rings. This guide will focus on comparing the biological effects of positional isomers of substituted isoquinolines.

Comparative Analysis in Anticancer Assays

The anticancer potential of isoquinoline derivatives is a major area of research, with numerous studies demonstrating their ability to inhibit cancer cell growth through various mechanisms, including the disruption of microtubule dynamics and the modulation of key signaling pathways like PI3K/Akt/mTOR.[4]

Focus on 3-Substituted Isoquinoline Analogs

A compelling example of isomeric differentiation is observed in the anticancer activity of 3-arylisoquinolinone analogs. Research has shown that the position of a substituent on the 3-aryl ring dramatically influences the compound's antiproliferative effects. Specifically, compounds with meta-substituents on the aryl ring exhibit significantly enhanced cytotoxicity compared to their para-substituted counterparts.[4]

The following table summarizes the 50% growth inhibition (GI50) values for a series of 3-arylisoquinolinone analogs against a panel of human cancer cell lines, clearly demonstrating the potent effect of substituent positioning.[4]

Compound ID3-Aryl SubstituentMCF-7 (Breast) GI50 (µM)A549 (Lung) GI50 (µM)HepG2 (Liver) GI50 (µM)HCT116 (Colon) GI50 (µM)
1 3-Fluorophenyl0.070.120.080.09
2 4-Fluorophenyl>100>100>100>100
3 3-Methoxyphenyl0.150.210.130.18
4 4-Methoxyphenyl>100>100>100>100

Data sourced from BenchChem's guide on 3-substituted isoquinoline analogs.[4]

The data unequivocally shows that the meta-substituted analogs (compounds 1 and 3) are highly potent, with GI50 values in the nanomolar to low micromolar range, while their corresponding para-isomers (compounds 2 and 4) are essentially inactive. This stark difference underscores the critical importance of substituent position in the design of effective anticancer agents.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cancer cells in a 96-well plate (5,000-10,000 cells/well) incubation1 2. Incubate for 24h for cell attachment cell_seeding->incubation1 compound_treatment 3. Treat cells with various concentrations of isoquinoline isomers incubation1->compound_treatment incubation2 4. Incubate for a defined period (e.g., 48-72h) compound_treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4h to allow formazan crystal formation mtt_addition->incubation3 solubilization 7. Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance_measurement 8. Measure absorbance at 570 nm solubilization->absorbance_measurement data_analysis 9. Calculate % cell viability and determine GI50/IC50 values absorbance_measurement->data_analysis

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline isomers.

This pathway is crucial for regulating cell growth, proliferation, and survival. The ability of certain isoquinoline isomers to effectively inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, makes them attractive candidates for cancer therapy. The specific binding and inhibitory potency are highly dependent on the isomeric structure of the derivative.

Conclusion and Future Directions

The comparative analysis of isoquinoline isomers in various biological assays reveals a profound structure-activity relationship where minor positional changes of substituents lead to significant differences in biological activity. The enhanced potency of meta-substituted 3-arylisoquinolinones in anticancer assays and the subtle yet distinct inhibitory effects of closely related quaternary isoquinoline alkaloids on sEH highlight the importance of precise structural design in drug development.

Future research should continue to explore the vast chemical space of isoquinoline isomers. A systematic approach to synthesizing and screening positional isomers of various substituted isoquinolines will be crucial for developing more potent and selective therapeutic agents. Furthermore, elucidating the precise molecular interactions of these isomers with their biological targets through techniques like X-ray crystallography will provide invaluable insights for the rational design of next-generation isoquinoline-based drugs.

References

  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-7. [Link]

  • Cheon, S. H., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research, 24(4), 276-80. [Link]

  • Manikandan, A., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Jo, E., et al. (2021). Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase. Molecules, 26(21), 6439. [Link]

  • Poindexter, G. S., et al. (1994). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 4(15), 1843-1848.
  • Zheng, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 8996. [Link]

  • Ohno, T., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2). Bioorganic & Medicinal Chemistry Letters, 18(8), 2684-2688. [Link]

  • Al-Matarneh, M. A., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7586. [Link]

  • Cushman, M., et al. (2003). Design, Synthesis, and Biological Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Featuring Polyamine Side Chains on the Lactam Nitrogen. Journal of Medicinal Chemistry, 46(25), 5429-5437. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13266. [Link]

  • Djoumbou-Feunang, Y., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(12), 2853. [Link]

  • Jo, E., et al. (2021). Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase. Current Issues in Molecular Biology, 43(3), 1568-1577. [Link]

  • Kos, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 763-783. [Link]

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Sources

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